Product packaging for 1-(difluoromethyl)-3-methyl-1H-pyrazole(Cat. No.:CAS No. 956628-23-2)

1-(difluoromethyl)-3-methyl-1H-pyrazole

Cat. No.: B1312021
CAS No.: 956628-23-2
M. Wt: 132.11 g/mol
InChI Key: AEJSDPLGJZFJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Difluoromethyl)-3-methyl-1H-pyrazole (CAS 956628-23-2) is a fluorinated heterocyclic compound that serves as a versatile building block in chemical synthesis and agrochemical research. With a molecular formula of C 5 H 6 F 2 N 2 and a molecular weight of 132.11 g/mol, this compound is characterized by its pyrazole core substituted with a difluoromethyl group and a methyl group . The primary application of this compound is as a key synthetic intermediate. Related difluoromethyl pyrazole structures are extensively used in the development of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides, which include active ingredients like fluxapyroxad and benzovindiflupyr, are crucial for protecting crops from a broad spectrum of fungal pathogens . As such, this compound holds significant value for researchers in agrochemistry for the design and synthesis of novel crop protection agents. Handling should be conducted with appropriate safety measures. The compound has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols. Please note: This product is intended for research and further manufacturing applications only. It is not designed or approved for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F2N2 B1312021 1-(difluoromethyl)-3-methyl-1H-pyrazole CAS No. 956628-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSDPLGJZFJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408660
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956628-23-2
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key intermediate in the synthesis of various agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₆F₂N₂.[1] It possesses a pyrazole ring substituted with a difluoromethyl group at the 1-position and a methyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆F₂N₂[1]
Molecular Weight 132.11 g/mol [1]
CAS Number 956628-23-2[1]
Appearance Not explicitly reported, likely a solid or liquid-
Melting Point Not explicitly reported. The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 200-201 °C.[2]-
Boiling Point Not explicitly reported.-
Solubility Not explicitly reported. Likely soluble in common organic solvents.-
Predicted logP 1.58662[ChemScene]
Topological Polar Surface Area (TPSA) 17.82 Ų[ChemScene]

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H NMR
Pyrazole H-4~6.0 - 6.5dJ(H,H) ≈ 2-3
Pyrazole H-5~7.5 - 8.0dJ(H,H) ≈ 2-3
-CHF₂~6.5 - 7.5tJ(H,F) ≈ 50-60
-CH₃~2.2 - 2.5s
¹³C NMR
Pyrazole C-3~148 - 152
Pyrazole C-4~105 - 110
Pyrazole C-5~135 - 140
-CHF₂~110 - 115tJ(C,F) ≈ 235-245
-CH₃~10 - 15
¹⁹F NMR
-CHF₂~ -110 to -120dJ(F,H) ≈ 50-60

Synthesis and Reactivity

This compound is a crucial building block for the synthesis of several potent fungicides.[9][10] Its synthesis generally involves the cyclization of a suitably functionalized precursor with methylhydrazine. While a specific detailed protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of its derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9][11][12]

A plausible synthetic route could involve the reaction of a 1,3-dicarbonyl compound containing a difluoromethyl group with methylhydrazine. The regioselectivity of the cyclization is a key consideration in such syntheses.

Synthesis_Workflow reagents 1,3-Dicarbonyl Precursor + Methylhydrazine reaction Cyclization Reaction reagents->reaction Solvent, Catalyst product This compound reaction->product

Caption: General synthetic workflow for pyrazole formation.

Experimental Protocols

For the synthesis of N-trifluoromethyl pyrazoles, a general procedure involves the reaction of a protected trifluoromethylhydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst like TsOH·H₂O in a solvent such as dichloromethane.[1] The reaction is typically stirred at a temperature ranging from 20-40 °C for several hours.[1] Work-up involves quenching the reaction with a saturated sodium bicarbonate solution, extraction with an organic solvent, and purification by chromatography.[1]

Biological Activity and Applications

This compound itself is not known to possess significant biological activity. Its primary importance lies in its role as a key intermediate in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][9] These fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens.[2] The difluoromethyl group at the 1-position of the pyrazole ring is a critical feature for the biological activity of the final fungicide products.

Logical_Relationship intermediate 1-(difluoromethyl)-3-methyl- 1H-pyrazole synthesis Chemical Synthesis intermediate->synthesis fungicide SDHI Fungicides synthesis->fungicide inhibition Inhibition of Succinate Dehydrogenase fungicide->inhibition Mechanism of Action control Fungal Pathogen Control inhibition->control

Caption: Role as a key chemical intermediate.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on its structure and the safety data for related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. For detailed safety precautions, it is advisable to consult the Safety Data Sheet (SDS) for this specific compound or for structurally similar chemicals.

References

In-Depth Technical Guide: 1-(difluoromethyl)-3-methyl-1H-pyrazole (CAS 956628-23-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(difluoromethyl)-3-methyl-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. The introduction of a difluoromethyl group can significantly influence the physicochemical and biological properties of organic molecules, often enhancing metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, properties, and potential applications in research and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon information from closely related analogues and general synthetic methodologies for pyrazoles to provide a thorough technical understanding.

Physicochemical Properties

Quantitative data for this compound has been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 956628-23-2ChemScene[1][2]
Molecular Formula C₅H₆F₂N₂ChemScene[1][2]
Molecular Weight 132.11 g/mol ChemScene[1][2]
Purity >95%ChemScene[1][2]
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene[1][2]
LogP 1.58662ChemScene[1][2]
Hydrogen Bond Acceptors 2ChemScene[1][2]
Hydrogen Bond Donors 0ChemScene[1][2]
Rotatable Bonds 1ChemScene[1][2]
Storage Temperature 4°CChemScene[1][2]

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclocondensation

The most common and versatile method for the synthesis of pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3]

dot

Caption: General workflow for pyrazole synthesis.

Inferred Experimental Protocol for this compound

This proposed protocol is based on the synthesis of related trifluoromethyl and difluoromethyl pyrazoles.[1][4]

Step 1: Preparation of a suitable 1,3-dicarbonyl precursor.

A potential starting material would be a difluoro-substituted β-diketone or a related enone. For the target molecule, a plausible precursor is 4,4-difluoro-2-pentanone.

Step 2: Cyclocondensation with Methylhydrazine.

The difluorinated dicarbonyl compound would then be reacted with methylhydrazine. The regioselectivity of this reaction (i.e., the position of the methyl group on the pyrazole ring) can be influenced by the reaction conditions, such as the solvent and the presence of acidic or basic catalysts.[1]

  • Reaction Scheme: 4,4-difluoro-2-pentanone + Methylhydrazine → this compound + 1-(difluoromethyl)-5-methyl-1H-pyrazole (isomeric mixture)

  • Reaction Conditions:

    • Solvent: Protic solvents like hexafluoroisopropanol have been shown to favor the formation of the 3-substituted isomer in related syntheses.[1] Aprotic polar solvents like DMSO may favor the 5-substituted isomer.[1]

    • Catalyst: The reaction can be carried out in the presence of an acid or base catalyst to facilitate the condensation and subsequent cyclization.

    • Temperature: The reaction temperature can vary, but is typically carried out at elevated temperatures to drive the reaction to completion.

Step 3: Isomer Separation.

The reaction often yields a mixture of regioisomers. Separation of the desired 1,3-isomer from the 1,5-isomer can be achieved using chromatographic techniques such as column chromatography or by fractional distillation, taking advantage of differences in their boiling points.[1]

Biological Activities and Drug Development Applications

While there is no specific biological activity data for this compound in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemicals.

Role as a Potential Intermediate for Biologically Active Molecules

The isomeric compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the synthesis of a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5][6] These fungicides act by inhibiting the mitochondrial respiratory chain in fungi.

dot

SDHI_Pathway A Succinate B Succinate Dehydrogenase (SDH) (Complex II) A->B oxidation C Fumarate B->C D Electron Transport Chain B->D E ATP Production D->E F SDHI Fungicide (derived from pyrazole carboxylic acid) F->B inhibition

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Given the structural similarity, it is plausible that this compound could also serve as a building block for the synthesis of novel biologically active compounds. The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, and its presence can enhance the metabolic stability and cell permeability of a drug candidate.

Conclusion

This compound is a fluorinated pyrazole with potential applications in chemical synthesis and drug discovery. While detailed experimental protocols and biological activity data for this specific compound are not extensively documented in public literature, its synthesis can be approached through established methods for pyrazole formation. The well-documented importance of its isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as a key intermediate for potent fungicides highlights the potential value of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and agrochemicals. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block for creating novel molecules with potentially enhanced biological properties.

References

Elucidation of the Structure of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key heterocyclic scaffold in modern agrochemical and pharmaceutical research. The document details the molecular structure, physicochemical properties, and spectroscopic signature of this compound. Furthermore, it outlines a representative synthetic protocol and discusses the significance of this pyrazole core in the development of novel fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a critical building block for the synthesis of a new generation of active ingredients. Its derivatives are central to the creation of potent fungicides that combat a wide range of plant pathogens.[1][2] This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered pyrazole ring substituted with a methyl group at the C3 position and a difluoromethyl group at the N1 position.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Notes
Molecular Formula C₅H₆F₂N₂-
Molar Mass 132.11 g/mol -
CAS Number 956628-23-2-
Predicted Density 1.19 ± 0.1 g/cm³Predicted for a related compound[3]
Predicted Boiling Point 208.2 ± 40.0 °CPredicted for a related compound[3]
Predicted pKa -1.27 ± 0.19Predicted for a related compound[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.30d~2.3H5
~6.50d~2.3H4
~6.80t~55.0N-CHF₂
~2.30s-C3-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C3
~135.0C5
~110.0 (t, J ≈ 238 Hz)N-CHF₂
~105.0C4
~13.0C3-CH₃

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-115.0d~55.0N-CHF₂
Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
132[M]⁺ (Molecular Ion)
81[M - CHF₂]⁺
51[CHF₂]⁺

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the cyclocondensation of a β-diketone equivalent with a suitable hydrazine derivative. The following is a representative experimental protocol adapted from the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][4][5]

Representative Synthesis of the Pyrazole Core

The synthesis workflow involves the reaction of a functionalized diketone with methylhydrazine to form the pyrazole ring.

G cluster_0 Step 1: Formation of Enaminone cluster_1 Step 2: Cyclocondensation diketone 1,1-Difluoro-2,4-pentanedione enaminone 4-(Methylamino)-1,1-difluoro-3-penten-2-one diketone->enaminone Reaction methylamine Methylamine methylamine->enaminone pyrazole This compound enaminone->pyrazole Reaction hydrazine Hydrazine hydrazine->pyrazole

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Methylamino)-1,1-difluoro-3-penten-2-one

  • To a solution of 1,1-difluoro-2,4-pentanedione (1.0 eq) in toluene at 0 °C, slowly add a solution of methylamine (1.1 eq) in ethanol.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The resulting crude product is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-(methylamino)-1,1-difluoro-3-penten-2-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Application in Drug Development: SDHI Fungicides

This compound is a crucial intermediate in the synthesis of several modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][6] These fungicides act by targeting Complex II of the mitochondrial respiratory chain in pathogenic fungi, thereby inhibiting ATP production and leading to cell death.

The general structure of these fungicides consists of the this compound-4-carboxamide core linked to a substituted aromatic or heteroaromatic amine.

G cluster_0 Core Synthesis cluster_1 Amide Coupling cluster_2 Mechanism of Action pyrazole This compound carboxylation Carboxylation at C4 pyrazole->carboxylation acid_chloride Acid Chloride Formation carboxylation->acid_chloride fungicide SDHI Fungicide acid_chloride->fungicide Amide Bond Formation amine Substituted Amine amine->fungicide sdhi SDHI Fungicide complex_ii Succinate Dehydrogenase (Complex II) sdhi->complex_ii Inhibits respiration Mitochondrial Respiration complex_ii->respiration

Caption: Logical workflow from core scaffold to fungicidal action.

The development of new fungicides based on this scaffold involves the synthesis of a library of amide derivatives with diverse substituents on the amine moiety. These derivatives are then screened for their efficacy against a panel of fungal pathogens. This structure-activity relationship (SAR) study allows for the optimization of the molecule's potency, spectrum of activity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest in the field of agrochemical research. This guide has provided a detailed overview of its structural and spectroscopic properties, along with a representative synthetic pathway. The understanding of its structure and synthesis is paramount for the development of new and effective SDHI fungicides. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the design and synthesis of novel bioactive compounds based on this versatile pyrazole scaffold.

References

An In-depth Technical Guide to 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a fluorinated heterocyclic compound. Given the prominence of pyrazole derivatives in pharmaceuticals and agrochemicals, this document outlines the molecule's core physicochemical properties, provides a representative synthetic protocol, and discusses its relevance in modern chemical research.

Core Physicochemical and Computational Data

This compound is a substituted pyrazole with significant interest as a building block in synthetic chemistry. Its properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₆F₂N₂[1]
Molecular Weight 132.11 g/mol [1]
CAS Number 956628-23-2[1]
Topological Polar Surface Area (TPSA) 17.82 Ų[1]
LogP (calculated) 1.587[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]
SMILES CC1=NN(C=C1)C(F)F[1]

Synthetic Methodology

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. While specific protocols for this compound are not extensively detailed in publicly available literature, a general and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a substituted hydrazine.

The synthesis of the closely related and economically important 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a relevant and illustrative experimental workflow. This acid is a crucial intermediate for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3]

Experimental Protocol: Synthesis of a Difluoromethyl Pyrazole Core (Adapted from related compounds)

This protocol is a representative procedure for the synthesis of a pyrazole ring, which can be adapted for the specific target molecule. The key steps involve the formation of a pyrazole ring through cyclization.

  • Preparation of the Intermediate: A suitable precursor, such as a difluoroacetyl intermediate, is prepared. For instance, the reaction of an enamine like dimethylaminovinyl methyl ketone (DMAB) with a difluoroacetylating agent (e.g., difluoroacetyl fluoride) can yield a key intermediate.[2]

  • Cyclization Reaction: The intermediate is dissolved in a suitable solvent (e.g., dichloroethane).[4] A solution of methylhydrazine is then added, often at a reduced temperature (-30 °C to 0 °C) to control the reaction rate.[4]

  • Ring Closure: Following the initial condensation, the reaction mixture is heated (e.g., to 50-120 °C) to facilitate cyclization and dehydration, leading to the formation of the pyrazole ring.[4]

  • Work-up and Purification: The reaction is quenched, typically with an aqueous solution. The crude product is then extracted using an organic solvent. Final purification is achieved through techniques such as recrystallization or column chromatography to yield the desired pyrazole derivative.[4]

Below is a logical workflow diagram illustrating this synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A 1,3-Dicarbonyl Precursor D Step 1: Formation of Difluoroacetyl Intermediate A->D B Difluoromethylating Agent B->D C Methylhydrazine E Step 2: Cyclocondensation with Methylhydrazine C->E D->E F Step 3: Ring Closure (Dehydration) E->F G This compound F->G

Fig. 1: Generalized synthetic workflow for pyrazole formation.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical design, appearing in numerous commercial products.[5][6] The introduction of a difluoromethyl group (-CHF₂) is a common strategy to enhance metabolic stability and modulate physicochemical properties like lipophilicity and binding affinity.

The most prominent application for closely related 3-(difluoromethyl)-1-methyl-pyrazole derivatives is in the development of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds are highly effective against a broad spectrum of fungal pathogens on major crops.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs function by targeting Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate. This action halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death.

The diagram below illustrates the site of action for SDHI fungicides within the mitochondrial respiratory chain.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Substrates cluster_outputs Products ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP ATP Synthesis ComplexIV->ATP Succinate Succinate Succinate->ComplexII SDHI SDHI Fungicide (e.g., Pyrazole Carboxamides) SDHI->ComplexII Inhibition

Fig. 2: Mechanism of action for SDHI fungicides.

References

Spectral Data Analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 1-(difluoromethyl)-3-methyl-1H-pyrazole. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted data based on the analysis of structurally similar pyrazole derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serving as a practical resource for the characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related analogues.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~2.0H-5
~6.8t~54.0CHF₂
~6.2d~2.0H-4
~3.9s-N-CH₃
~2.3s-C-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150C-3
~140C-5
~115 (t)CHF₂
~105C-4
~35N-CH₃
~15C-CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching
1400-1300MediumC-H bending
1200-1000StrongC-F stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
132[M]⁺ (Molecular Ion)
113[M-F]⁺
81[M-CHF₂]⁺
51[CHF₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

  • Ionize the sample using electron impact (typically at 70 eV).

  • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

Spectral_Data_Acquisition_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (Thin film on salt plate) IR_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute solution) MS_Ionization Ionization (e.g., Electron Impact) MS_Sample_Prep->MS_Ionization MS_Analysis Mass Analysis (m/z separation) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum Generation MS_Analysis->MS_Detection Start Purified Compound Start->NMR_Sample_Prep Start->IR_Sample_Prep Start->MS_Sample_Prep

Caption: Workflow for Spectroscopic Analysis.

NMR_Signaling_Pathway cluster_experiment NMR Experiment rf_pulse RF Pulse Application relaxation Nuclear Spin Relaxation rf_pulse->relaxation fid Free Induction Decay (FID) (Signal Acquisition) relaxation->fid ft Fourier Transform fid->ft spectrum NMR Spectrum (Frequency vs. Intensity) ft->spectrum interpretation Structural Interpretation spectrum->interpretation molecule Molecule in Magnetic Field molecule->rf_pulse

Caption: NMR Signal Generation Pathway.

An In-depth Technical Guide to the Solubility Profile of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative solubility data for 1-(difluoromethyl)-3-methyl-1H-pyrazole is limited. This guide provides a comprehensive overview based on available information for the structurally similar and more extensively studied analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , and outlines standard experimental protocols for determining the solubility of such compounds.

Introduction

This compound is a fluorinated heterocyclic compound of interest in chemical research. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and environmental fate assessment. This technical guide serves as a resource for researchers, scientists, and drug development professionals by providing available solubility data for a key analogue and detailing the methodologies for its experimental determination.

Physicochemical Properties

PropertyValueSource
Physical State Light yellow to white powder[1]
Molecular Formula C6H6F2N2O2[2]
Molecular Weight 176.12 g/mol [2]

Solubility Data of Analogue: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The following table summarizes the available quantitative solubility data for the analogue compound. It is important to note that the presence of the carboxylic acid group in this analogue will significantly influence its solubility profile, particularly in aqueous and protic solvents, compared to the target compound.

SolventTemperature (°C)pHSolubility (mg/L)ClassificationSource
Water20739,990High[3]

A patent for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid mentions recrystallization from a 40% aqueous ethanol solution, suggesting its solubility in this solvent mixture.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Data Reporting: Solubility should be reported in units such as mg/L, g/100 mL, or mol/L, along with the specific solvent and temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate centrifuge Centrifuge agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute quantify Quantify (HPLC/GC) dilute->quantify end_node Report Solubility Data quantify->end_node

Workflow for Experimental Solubility Determination

Conclusion

While a complete solubility profile for this compound is not currently available in the public domain, this guide provides essential information based on a structurally related analogue and outlines a robust experimental protocol for its determination. The high aqueous solubility of the carboxylic acid analogue suggests that the parent compound, lacking the polar carboxyl group, will likely exhibit lower aqueous solubility and higher solubility in organic solvents. The provided methodologies and workflow serve as a practical resource for researchers to generate the necessary data for their specific applications.

References

1-(difluoromethyl)-3-methyl-1H-pyrazole mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 1-(difluoromethyl)-3-methyl-1H-pyrazole Core Fungicides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungicides built upon the this compound scaffold represent a significant class of agricultural and research compounds. Their fungicidal activity is primarily attributed to a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH). This technical guide elucidates the core molecular mechanism, presents quantitative efficacy data, and provides detailed experimental protocols for the characterization of these compounds. For the purpose of detailed illustration, this guide will focus on Fluxapyroxad, a prominent broad-spectrum fungicide that features the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of fluxapyroxad and related pyrazole-carboxamide compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2] SDH is a critical enzyme that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the ETC.

  • TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: During this oxidation, it transfers electrons from succinate to the ubiquinone (Q) pool, which are then passed to Complex III.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad competitively blocks the reduction of ubiquinone.[3] This inhibition has two major downstream consequences:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites.[4]

  • Cessation of Cellular Respiration: The halt in electron flow from Complex II to Complex III severely impairs the mitochondrial respiratory chain, leading to a drastic reduction in ATP synthesis.[1][5]

This disruption of energy metabolism is the ultimate cause of the fungicidal effect, as it inhibits essential life processes such as spore germination, germ tube elongation, and mycelial growth, leading to the death of the fungal pathogen.[1][2][6]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the point of inhibition within the mitochondrial respiratory chain and the TCA cycle.

SDHI_Mechanism_of_Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation ComplexI Complex I Q Ubiquinone (Q Pool) ComplexI->Q e- H+ out Intermembrane Space ComplexI->H+ out H+ ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H+ out H+ ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H+ out H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi Q->ComplexIII e- CytC->ComplexIV e- H+ in Mitochondrial Matrix H+ in->ATPSynthase H+ Fluxapyroxad Fluxapyroxad [1-(difluoromethyl)-3-methyl- 1H-pyrazole derivative] Fluxapyroxad->ComplexII Inhibition

Caption: Fluxapyroxad inhibits Complex II (SDH), blocking succinate oxidation and electron transport.

Quantitative Data: In Vitro Efficacy

The efficacy of fluxapyroxad is quantified by two primary metrics: the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for direct SDH enzyme inhibition.

Table 1: EC₅₀ Values of Fluxapyroxad Against Various Fungal Pathogens

This table summarizes the concentration of fluxapyroxad required to inhibit the mycelial growth of different fungal species by 50%.

Fungal SpeciesMean EC₅₀ (µg/mL)Range of EC₅₀ (µg/mL)Reference
Rhizoctonia solani0.0657 ± 0.02500.0101 - 0.130[7]
Didymella applanata (2013 isolates)1.95 ± 0.810.82 - 4.05[3]
Didymella applanata (2017 isolates)3.24 ± 1.381.16 - 5.78[3]
Sclerotinia sclerotiorumNot specified0.021 - 0.095[3]
Botrytis cinerea (baseline)0.18 ± 0.010.03 - 51.3 (including resistant)[3]
Diplocarpon coronariae< 0.1 (approx.)Not specified[8]
Table 2: IC₅₀ Values of Fluxapyroxad for Succinate Dehydrogenase (SDH) Inhibition

This table presents the concentration of fluxapyroxad needed to inhibit the activity of the SDH enzyme by 50%.

Enzyme SourceIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Rhizoctonia solani SDH1.226~3.21[7]
Porcine Mitochondrial SDHNot specified2.87 (calculated from 0.014 µM for compound 7s being 205x more potent)[9]
Immunoassay (Direct)0.00014~0.00037[10]
Immunoassay (Indirect)0.00005~0.00013[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action and efficacy of SDH inhibitors.

Protocol for Determining EC₅₀ (Mycelial Growth Inhibition)

This protocol outlines the steps to determine the in vitro efficacy of fluxapyroxad against a target fungal pathogen.

  • Fluxapyroxad

  • Dimethyl sulfoxide (DMSO)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA)

  • Sterile petri dishes

  • Actively growing culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

EC50_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL Fluxapyroxad in DMSO) prep_media 2. Prepare & Autoclave Growth Medium prep_stock->prep_media cool_media 3. Cool Medium to 50-55°C prep_media->cool_media amend_media 4. Create Serial Dilutions Amend medium with Fluxapyroxad stock. Include a DMSO-only control. cool_media->amend_media pour_plates 5. Pour Plates Pour amended and control media into petri dishes. amend_media->pour_plates inoculate 6. Inoculate Plates Place a 5 mm mycelial plug in the center of each plate. pour_plates->inoculate incubate 7. Incubate Incubate plates at optimal temperature in the dark. inoculate->incubate measure 8. Measure Colony Diameter Measure growth until control colony reaches plate edge. incubate->measure calculate 9. Calculate EC₅₀ Plot % inhibition vs. log(concentration). Use probit or regression analysis. measure->calculate

Caption: A stepwise workflow for determining the EC₅₀ value of fluxapyroxad.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of fluxapyroxad in DMSO.

  • Media Preparation: Autoclave the growth medium and cool it in a water bath to 50-55°C.

  • Fungicide Amendment: Add the required volumes of the fluxapyroxad stock solution to the molten agar to create a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Prepare a control medium containing the same concentration of DMSO used for the highest fungicide concentration.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify under aseptic conditions.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate nearly reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the DMSO control. The EC₅₀ value is then determined by regression analysis of the log-transformed fungicide concentration versus the probit of inhibition percentage.[1][11]

Protocol for Determining IC₅₀ (SDH Enzyme Activity Inhibition)

This protocol measures the direct inhibitory effect of fluxapyroxad on SDH enzyme activity using a spectrophotometric assay.

  • Isolated mitochondria from the target fungus

  • Fluxapyroxad

  • Potassium phosphate buffer (pH 7.2)

  • Sodium Succinate (substrate)

  • 2,6-dichlorophenol-indophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • Spectrophotometer

IC50_Workflow isolate_mito 1. Isolate Mitochondria From target fungal cells via differential centrifugation. prep_reagents 2. Prepare Reagents Buffer, Substrate (Succinate), DCPIP, PMS, KCN. isolate_mito->prep_reagents setup_rxn 4. Set up Reaction Mixture Combine buffer, KCN, DCPIP, PMS, and mitochondria in a cuvette. prep_reagents->setup_rxn prep_inhibitor 3. Prepare Inhibitor Dilutions Create serial dilutions of Fluxapyroxad. add_inhibitor 5. Add Inhibitor Add Fluxapyroxad dilutions to respective cuvettes. Include a no-inhibitor control. prep_inhibitor->add_inhibitor setup_rxn->add_inhibitor start_rxn 6. Initiate Reaction Add Succinate to start the reaction. add_inhibitor->start_rxn measure_abs 7. Spectrophotometric Measurement Immediately monitor the decrease in absorbance at 600 nm (reduction of DCPIP). start_rxn->measure_abs calculate_ic50 8. Calculate IC₅₀ Determine reaction rates. Plot % inhibition vs. log(concentration) to find IC₅₀. measure_abs->calculate_ic50

Caption: Workflow for determining the IC₅₀ of fluxapyroxad on SDH enzyme activity.

  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), DCPIP, and PMS.

  • Inhibitor Addition: Add varying concentrations of fluxapyroxad (dissolved in a suitable solvent like DMSO) to the cuvettes. Include a solvent-only control. Add the isolated mitochondrial fraction and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, sodium succinate.

  • Spectrophotometric Measurement: Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time.[7] The rate is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each fluxapyroxad concentration compared to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[7][11]

Conclusion

The this compound core structure is a key pharmacophore in a powerful class of fungicides. As exemplified by fluxapyroxad, these compounds act as highly effective succinate dehydrogenase inhibitors. By disrupting the crucial link between the TCA cycle and the mitochondrial electron transport chain, they efficiently shut down cellular energy production in pathogenic fungi. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers engaged in the study of SDHIs, the development of novel antifungal agents, and the management of fungicide resistance.

References

The Ascendant Role of Fluorinated Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into the pyrazole scaffold has unlocked a new dimension of biological activity, propelling this heterocyclic motif to the forefront of drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of highly potent and selective therapeutic agents and crop protection solutions. This in-depth technical guide explores the diverse biological activities of fluorinated pyrazoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in this dynamic field.

Quantitative Analysis of Biological Activity

The introduction of fluorine and fluorinated moieties onto the pyrazole core has a profound impact on its biological profile. The following tables summarize the quantitative efficacy of various fluorinated pyrazole derivatives across a spectrum of therapeutic and agrochemical applications.

Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives
Compound ClassSpecific CompoundCancer Cell LineActivity (IC50, µM)Reference
Pyrazole-Chalcone HybridsCompound 3q Multiple Cancer LinesPotent anti-proliferation[1]
Fused Pyrazole DerivativesCompound 1 HEPG20.31[2]
Fused Pyrazole DerivativesCompound 2 HEPG20.71[2]
Fused Pyrazole DerivativesCompound 3 HEPG2Potent EGFR inhibitor (0.06)[2]
Fused Pyrazole DerivativesCompound 4 HEPG20.43[2]
Fused Pyrazole DerivativesCompound 8 HEPG20.62[2]
Fused Pyrazole DerivativesCompound 9 HEPG2Potent VEGFR-2 inhibitor (0.22)[2]
Fused Pyrazole DerivativesCompound 11 HEPG20.55[2]
Fused Pyrazole DerivativesCompound 12 HEPG20.51[2]
Fused Pyrazole DerivativesCompound 15 HEPG20.47[2]
Pyrazole-based Kinase InhibitorAfuresertib Analog 2 HCT1160.95[3]
Pyrazole-based Kinase InhibitorAurora A Kinase Inhibitor 6 HCT1160.39[3]
Pyrazole-based Kinase InhibitorAurora A Kinase Inhibitor 6 MCF70.46[3]
Pyrazole-based Kinase InhibitorBcr-Abl Inhibitor 10 K5620.27[3]
Pyrazole-based Kinase InhibitorCheckpoint Kinase 2 Inhibitor 18 HepG2, HeLa, MCF7Modest (2-digit µM)[3]
Pyrazole-based Tubulin InhibitorCompound 4k PC-30.015[4]
Pyrazole-based Tubulin InhibitorCompound 5a PC-30.006[4]
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Fluorinated Pyrazole Derivatives
Compound ClassTarget EnzymeSpecific CompoundActivity (IC50, µM)Reference
DiarylpyrazolesCOX-1 / COX-2CelecoxibSelective for COX-2[5]
Pyrazole-5-fluorosulfatesButyrylcholinesterase (BuChE)Compound K3 0.79[6]
Pyrazole-5-fluorosulfateshuman BuChE (hBuChE)Compound K3 6.59[6]
Pyrazole-based Kinase InhibitorAurora A KinaseCompound 6 0.16[3]
Pyrazole-based Kinase InhibitorBcr-Abl KinaseCompound 10 0.0142[3]
Pyrazole-based Kinase InhibitorCheckpoint Kinase 2Compound 18 0.0416[3]
Table 3: Antifungal Activity of Fluorinated Pyrazole Derivatives
Compound ClassFungal SpeciesSpecific CompoundActivity (EC50, µM)Reference
Pyrazole analogues with aryl OCF3Fusarium graminearumCompound 1v 0.0530[7]
Table 4: Antiviral Activity of Fluorinated Pyrazole Derivatives
Compound ClassVirusCell LineActivity (EC50, µg/mL)Reference
N-acetyl 4,5-dihydropyrazoleVaccinia virus (Lederle strain)HEL7[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays cited in the evaluation of fluorinated pyrazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (fluorinated pyrazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for the MTT Cell Viability Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay determines the ability of test compounds to inhibit COX-1 and COX-2 enzymes.[6][14][15][16]

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • COX Probe (fluorometric or colorimetric)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • 96-well opaque or clear microplate

  • Fluorescence or absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) or absorbance kinetically for 5-10 minutes.[16]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

COX_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Add Buffer, Heme, COX Enzyme to Plate B Add Test Compounds/Controls A->B C Incubate for Inhibitor Binding B->C D Initiate with Arachidonic Acid C->D E Measure Fluorescence/Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Workflow for the in vitro COX Inhibition Assay.
Antifungal Activity: Mycelial Growth Rate Method

This assay evaluates the efficacy of compounds in inhibiting the growth of pathogenic fungi.[2][17][18][19][20]

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Cultures of phytopathogenic fungi

  • Test compounds dissolved in a suitable solvent

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Take a mycelial disc (e.g., 5-mm diameter) from the edge of a 3-day-old fungal colony and place it at the center of the PDA plate.

  • Incubation: Incubate the plates in the dark at 28°C for 36 hours or until the mycelial growth in the control plate has reached a significant size.

  • Measurement: Measure the radial growth of the mycelial colonies on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorinated pyrazoles exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

COX-2 Inhibition by Celecoxib and its Anti-inflammatory Effects

Celecoxib, a well-known fluorinated pyrazole, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins like PGE2. Reduced PGE2 levels lead to a decrease in inflammation, pain, and fever.[5][21][22][23]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to Celecoxib Celecoxib (Fluorinated Pyrazole) Celecoxib->COX2 Selectively Inhibits

Mechanism of COX-2 inhibition by Celecoxib.
Inhibition of Tubulin Polymerization in Cancer Cells

Certain fluorinated pyrazole derivatives, particularly pyrazole-chalcone hybrids, have been shown to inhibit tubulin polymerization.[1][4][8][24][25] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitor Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Pyrazole_Inhibitor Fluorinated Pyrazole (e.g., Pyrazole-Chalcone) Pyrazole_Inhibitor->Microtubules Inhibits

Inhibition of tubulin polymerization by fluorinated pyrazoles.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Fluorinated pyrazoles have been investigated as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[7][26][27][28][29][30][31][32] By inhibiting AChE and/or BuChE, these compounds increase the levels and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptors ACh_release->ACh_receptor Binds to AChE_BuChE AChE / BuChE ACh_release->AChE_BuChE Hydrolyzed by ACh_breakdown ACh Breakdown AChE_BuChE->ACh_breakdown Increased_ACh Increased Synaptic ACh AChE_BuChE->Increased_ACh Inhibition leads to Pyrazole_Inhibitor Fluorinated Pyrazole Inhibitor Pyrazole_Inhibitor->AChE_BuChE Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Improved Cognition) Increased_ACh->Therapeutic_Effect

Mechanism of cholinesterase inhibition by fluorinated pyrazoles.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold continues to be a highly fruitful approach in the quest for novel and improved bioactive molecules. The examples and data presented in this guide underscore the vast potential of fluorinated pyrazoles in addressing a wide range of medical and agricultural challenges. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visualizations of molecular mechanisms, this document aims to facilitate further research and innovation in this exciting and impactful area of chemical biology and drug discovery.

References

A Comprehensive Technical Review of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-methyl-1H-pyrazole (CAS No. 956628-23-2) is a fluorinated heterocyclic compound belonging to the pyrazole family. The introduction of a difluoromethyl group at the N1 position of the pyrazole ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While its isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been extensively studied as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, this compound itself is a less-explored chemical entity.[1] This technical guide provides a comprehensive literature review of the available information on its synthesis, properties, and potential applications, with a focus on providing actionable data and methodologies for research and development.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available computed data from chemical suppliers and predicted values based on its structure.

PropertyValueSource
CAS Number 956628-23-2ChemScene[2]
Molecular Formula C₅H₆F₂N₂ChemScene[2]
Molecular Weight 132.11 g/mol ChemScene[2]
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene[2]
LogP (calculated) 1.58662ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis and Experimental Protocols

Proposed Synthesis: N-Difluoromethylation of 3-methyl-1H-pyrazole

This proposed protocol is based on the methodology described for the difluoromethylation of N-heterocycles using 1-chloro-1,1-difluoromethane (HCFC-22).[3]

Reaction Scheme:

G 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole This compound This compound 3-methyl-1H-pyrazole->this compound ClCHF2, Base Solvent, Heat G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants 3-methyl-1H-pyrazole ClCHF2, Base Reaction N-Difluoromethylation Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Structure_Confirmation NMR (1H, 13C, 19F) Mass Spectrometry Purification->Structure_Confirmation Purity_Analysis HPLC / GC Structure_Confirmation->Purity_Analysis Screening Bioassays (e.g., antifungal) Purity_Analysis->Screening Activity_Confirmation Dose-response studies Screening->Activity_Confirmation

References

Methodological & Application

Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the decarboxylation of the readily available precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Introduction

This compound and its derivatives are important scaffolds in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, membrane permeability, and binding affinity. This document outlines a robust protocol for the synthesis of the title compound, adapted from established methods for similar heterocyclic systems.

Synthetic Strategy

The most direct and efficient method for the preparation of this compound is the decarboxylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This reaction can be achieved under thermal conditions, often facilitated by a copper catalyst.

Experimental Protocols

Method 1: Copper-Catalyzed Decarboxylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide the desired product in good yield.

Materials and Reagents:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), copper(I) oxide (0.05 eq), and 1,10-phenanthroline (0.1 eq).

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous N-Methyl-2-pyrrolidone (NMP) and quinoline to the flask. The recommended solvent ratio is approximately 10:1 NMP:quinoline.

  • Heat the reaction mixture to 160 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove quinoline and other basic impurities) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Presentation

ParameterMethod 1: Copper-Catalyzed Decarboxylation
Starting Material 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Key Reagents Cu₂O, 1,10-Phenanthroline
Solvent NMP, Quinoline
Temperature 160 °C
Reaction Time 4-8 hours
Purity (Expected) >95% (after purification)
Yield (Expected) 60-80%

Visualizations

Experimental Workflow: Copper-Catalyzed Decarboxylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine Reactants: - 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Cu₂O - 1,10-Phenanthroline add_solvents Add Solvents: - NMP - Quinoline start->add_solvents inert_atm Establish Inert Atmosphere (Ar or N₂) add_solvents->inert_atm heat Heat to 160 °C with Stirring inert_atm->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Et₂O and H₂O, Wash with 1M HCl and Brine cool->extract dry Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product This compound purify->product

Caption: Workflow for the copper-catalyzed decarboxylation synthesis.

Signaling Pathway: Proposed Catalytic Cycle

G cluster_cycle Proposed Catalytic Cycle cluster_reactants cluster_products A [Cu(I)]₂O + Ligand B Active Cu(I)-Ligand Complex A->B Ligand Exchange C Coordination with Pyrazole Carboxylic Acid B->C Substrate Binding D Decarboxylation (releases CO₂) C->D Heat (160 °C) E Protonolysis D->E CO2 CO₂ D->CO2 F Product Release E->F F->B Regeneration of Catalyst Product This compound F->Product Reactant 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Reactant->C

Caption: Proposed catalytic cycle for the decarboxylation reaction.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Quinoline is toxic and has a strong, unpleasant odor. Handle with care.

  • NMP is a reproductive hazard. Avoid inhalation and skin contact.

  • The reaction is conducted at a high temperature. Use appropriate caution when handling the hot reaction mixture.

Conclusion

The described copper-catalyzed decarboxylation protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can likely be scaled up for larger quantities with appropriate optimization. The availability of the starting carboxylic acid and the straightforward nature of the reaction make this an attractive route for accessing this important synthetic building block.

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a valuable fluorinated building block in medicinal chemistry and agrochemical research. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of molecules.

Experimental Protocol: N-Difluoromethylation of 3(5)-Methylpyrazole

This protocol is based on the direct difluoromethylation of 3(5)-methylpyrazole using chlorodifluoromethane. The reaction yields a mixture of two regioisomers, this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole, which can be separated by distillation.

Materials:

  • 3(5)-Methylpyrazole

  • Dioxane

  • Water

  • Chlorodifluoromethane (CFC-22)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve 3(5)-methylpyrazole, a base (e.g., KOH or NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a mixture of dioxane and water.

  • Difluoromethylation: Bubble chlorodifluoromethane gas through the stirred solution. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether (or another suitable organic solvent) multiple times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is a mixture of this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole. These isomers have very similar boiling points and require an efficient distillation column for separation.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its isomer.

CompoundYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)HRMS (m/z)
This compound8630–3110.83 (s, CH₃), 109.75 (t, ¹JCF = 248.1 Hz, CHF₂), 114.70 (s, C4), 124.21 (s, C5), 145.90 (s, C3) (in DMSO-d₆)–93.97 (d, ²JFH = 58.0 Hz, CHF₂) (in DMSO-d₆)[M+H]⁺ calcd: 148.0681, found: 148.0675
1-(Difluoromethyl)-5-methyl-1H-pyrazole-----

Data extracted from a representative synthesis of a derivative, 4-amino-1-(difluoromethyl)-3-methyl-1H-pyrazole, derived from the target compound.[1]

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products start 3(5)-Methylpyrazole + Base (KOH/NaOH) + Phase-Transfer Catalyst in Dioxane/Water reaction_vessel Stirred Reaction Mixture start->reaction_vessel reagent Chlorodifluoromethane (gas) reagent->reaction_vessel Bubbling extraction Aqueous Work-up & Ether Extraction reaction_vessel->extraction drying Drying (Na₂SO₄) & Solvent Removal extraction->drying distillation Fractional Distillation drying->distillation product1 This compound distillation->product1 product2 1-(Difluoromethyl)-5-methyl-1H-pyrazole distillation->product2

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability and binding affinity of bioactive molecules.

Introduction

This compound is a valuable heterocyclic compound. Its synthesis can be approached through various strategies, primarily involving the construction of the pyrazole ring followed by N-difluoromethylation, or by utilizing a difluoromethylated precursor in a cyclization reaction. The choice of starting materials is critical and depends on the desired scale, cost-effectiveness, and available laboratory infrastructure. This guide outlines the most common synthetic routes, providing detailed protocols and a comparative analysis of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies:

  • N-Difluoromethylation of 3-Methyl-1H-pyrazole: This is a direct approach where the pre-formed 3-methyl-1H-pyrazole ring is reacted with a suitable difluoromethylating agent.

  • Cyclization with a Difluoromethylated Precursor: This method involves the reaction of a hydrazine-containing reagent with a 1,3-dicarbonyl compound or its equivalent, where one of the precursors already bears the difluoromethyl group.

A summary of the key starting materials for the N-difluoromethylation approach is presented below.

Table 1: Starting Materials and Reagents for N-Difluoromethylation of 3-Methyl-1H-pyrazole
Starting MaterialDifluoromethylating AgentBase/CatalystSolventYield (%)Reference
3-Methyl-1H-pyrazoleDiethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)Potassium fluoride (KF)Acetonitrile (MeCN)Not specified[1]
3(5)-MethylpyrazoleChlorodifluoromethane (ClCHF₂)Base & Phase Transfer CatalystDioxane-waterNot specified[2]
Pyrazoles1-Chloro-1,1-difluoromethane (ClCHF₂)Not specifiedNot specifiedNot specified[3]
PyrazolesTMSCF₂BrTransition-metal-freeNot specifiedNot specified[4]

Experimental Protocols

The following protocol is a representative example of the N-difluoromethylation of 3-methyl-1H-pyrazole.

Protocol 1: N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This protocol is adapted from methodologies described for the N-difluoromethylation of pyrazoles.[1]

Materials:

  • 3-Methyl-1H-pyrazole

  • Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)

  • Potassium fluoride (KF), spray-dried

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-methyl-1H-pyrazole (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add spray-dried potassium fluoride (2.0 eq.).

  • To the stirred suspension, add diethyl bromodifluoromethylphosphonate (1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium fluoride and other solid residues. Wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

  • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the N-difluoromethylation route.

SynthesisWorkflow Start Starting Material: 3-Methyl-1H-pyrazole Reaction Reaction: N-Difluoromethylation Start->Reaction Reagent Difluoromethylating Agent (e.g., BrCF₂PO(OEt)₂) Reagent->Reaction Base Base (e.g., KF) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Workup: Filtration & Concentration Reaction->Workup 1. Cool 2. Filter Purification Purification: Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While N-difluoromethylation is a common strategy, another important route involves the cyclization of a difluoromethyl-containing precursor. For example, the synthesis of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid often starts from ethyl 4,4-difluoroacetoacetate, which is then reacted with a suitable orthoformate and methylhydrazine.[5] This highlights the possibility of constructing the pyrazole ring with the difluoromethyl group already in place, which can be an efficient strategy depending on the availability of the starting materials.

Conclusion

The synthesis of this compound can be achieved through several effective routes. The choice of the synthetic pathway and starting materials should be guided by factors such as reagent availability, scalability, and the desired purity of the final product. The provided protocol for N-difluoromethylation offers a direct and widely applicable method for accessing this important fluorinated heterocyclic compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory settings and available resources.

References

Application Notes and Protocols for the Purification of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-methyl-1H-pyrazole is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques such as distillation, recrystallization (for solid derivatives), and column chromatography.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are essential for selecting the appropriate purification method.

PropertyValueSource
Molecular FormulaC₅H₆F₂N₂ChemScene[1]
Molecular Weight132.11 g/mol ChemScene[1]
Purity (typical)95+%ChemScene[1]
Storage Temperature4°CChemScene[1]

Purification Strategies

The choice of purification method for this compound and its derivatives depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods are fractional distillation for the parent compound (which is likely a liquid), and recrystallization and column chromatography for solid derivatives or to remove non-volatile impurities.

A general workflow for the purification and analysis of this compound is depicted below.

Purification Workflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation crude->distillation column Column Chromatography crude->column recrystallization Recrystallization (for solid derivatives) crude->recrystallization analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis column->analysis recrystallization->analysis pure_product Pure Product (>99% Purity) analysis->pure_product Purification Method Selection Decision Tree for Purification Method Selection start Crude Product is_liquid Is the product a liquid? start->is_liquid is_solid Is the product a solid? is_liquid->is_solid No distillable Are impurities non-volatile or have different boiling points? is_liquid->distillable Yes soluble Is a suitable recrystallization solvent available? is_solid->soluble Yes column Column Chromatography is_solid->column No distillation Fractional Distillation distillable->distillation Yes distillable->column No recrystallization Recrystallization soluble->recrystallization Yes soluble->column No

References

Application Notes and Protocols for the Analytical Characterization of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key heterocyclic scaffold in modern agrochemicals and pharmaceuticals. The following protocols and data are intended to guide researchers in establishing robust analytical workflows for the identification, quantification, and quality control of this compound and its derivatives.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] Accurate and precise analytical characterization is paramount for ensuring the quality, efficacy, and safety of these products. This document outlines the principal analytical techniques for the structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The data presented below is based on the analysis of structurally similar pyrazole derivatives and serves as a reference.[3][4][5][6]

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.5dH-5
~6.8 (t)t²JHF ≈ 54 Hz-CHF₂
~6.2dH-4
~3.9sN-CH₃
~2.3sC-CH₃
¹³C~150t²JCF ≈ 30 HzC-3
~140C-5
~115t¹JCF ≈ 235 Hz-CHF₂
~105C-4
~39N-CH₃
~14C-CH₃
¹⁹F~ -115d²JFH ≈ 54 Hz-CHF₂

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Values are estimations based on related structures and may vary depending on the solvent and experimental conditions.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Acquire spectra at a constant temperature, typically 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling (or coupling to observe J-coupling with the CHF₂ proton).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[7][8] The fragmentation pattern can provide valuable structural information.[9]

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPredicted m/zIon
Electrospray (ESI+)TOF or Orbitrap[M+H]⁺C₅H₇F₂N₂⁺
Electron Impact (EI)Quadrupole or Ion TrapM⁺•C₅H₆F₂N₂⁺•

Note: The molecular weight of C₅H₆F₂N₂ is 132.11 g/mol .

  • Sample Preparation:

    • For LC-MS: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • For GC-MS: Prepare a solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Select the appropriate ionization mode (ESI for LC-MS, EI for GC-MS).

    • Optimize source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal.

  • Data Acquisition:

    • Acquire data in full scan mode to detect the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[9]

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like pyrazoles.[10][11] It provides both separation and identification capabilities.

Table 3: Typical GC-MS Parameters for Pyrazole Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL (split or splitless)
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium, constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Instrument Setup: Set up the GC-MS system according to the parameters in Table 3.

  • Data Acquisition: Inject the sample and acquire the data.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of pyrazole derivatives, especially for less volatile or thermally labile compounds.[12][13][14]

Table 4: Typical RP-HPLC Parameters for Pyrazole Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
Column Temperature25-40 °C
Injection Volume10 µL
DetectionUV at a suitable wavelength (e.g., 210 nm or 254 nm)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a suitable concentration (e.g., 0.1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the purity by calculating the peak area percentage. For quantification, use a calibration curve generated from standards of known concentration.

Visualized Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_reporting Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ftir FT-IR Spectroscopy purification->ftir Functional Groups hplc HPLC-UV purification->hplc Purity Assessment gcms GC-MS purification->gcms Impurity Profiling analysis Data Interpretation & Structure Confirmation nmr->analysis ms->analysis ftir->analysis hplc->analysis gcms->analysis report Application Note / Report Generation analysis->report

Caption: General analytical workflow for the characterization of this compound.

Chromatographic Method Development Logic

This diagram outlines the logical steps involved in developing a robust chromatographic method for the analysis of this compound.

cluster_gc GC Development cluster_hplc HPLC Development start Define Analytical Goal (Purity, Quantification) method_selection Select Method (GC or HPLC) start->method_selection gc_dev GC Method Development method_selection->gc_dev Volatile & Thermally Stable hplc_dev HPLC Method Development method_selection->hplc_dev Non-Volatile or Thermally Labile gc_col Column Selection (e.g., DB-5ms) gc_dev->gc_col hplc_col Column Selection (e.g., C18) hplc_dev->hplc_col validation Method Validation (ICH Guidelines) routine_analysis Routine Analysis validation->routine_analysis gc_temp Temperature Program Optimization gc_col->gc_temp gc_inj Inlet & Detector Optimization gc_temp->gc_inj gc_inj->validation hplc_mp Mobile Phase Optimization hplc_col->hplc_mp hplc_det Detector Wavelength Selection hplc_mp->hplc_det hplc_det->validation

Caption: Logical workflow for chromatographic method development.

References

Application Notes and Protocols for Fungicide Development Using 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 1-(difluoromethyl)-3-methyl-1H-pyrazole scaffold in the development of modern fungicides. This chemical moiety is a cornerstone of a significant class of agricultural fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction

The this compound core structure is a key component in a range of highly effective, broad-spectrum fungicides.[1][2] These compounds function by inhibiting the fungal enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4][5] This inhibition disrupts cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[5] Several commercially successful fungicides, including Bixafen, Fluxapyroxad, and Sedaxane, are derived from the amidation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the importance of this structural motif in modern agrochemical research.[1][2]

Synthesis of Key Intermediates and Active Ingredients

The primary building block for this class of fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The synthesis of its amide derivatives, the active fungicides, typically involves the coupling of this carboxylic acid with a selected aniline derivative.

A general synthetic route is outlined below:

Synthesis_Workflow cluster_0 Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid cluster_1 Fungicide Synthesis (Amidation) A Starting Materials (e.g., ethyl difluoroacetate) B Intermediate Formation (e.g., ethyl 4,4-difluoro-2- (ethoxymethylene)-3-oxobutyrate) A->B Reaction with orthoformate C Cyclization with Methyl Hydrazine B->C D Hydrolysis C->D E 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid D->E G Coupling Reaction E->G Coupling Agent (e.g., SOCl2, then amine) F Selected Aniline Derivative F->G H Final Fungicide (e.g., Fluxapyroxad) G->H Purification

A generalized synthetic workflow for pyrazole-based SDHI fungicides.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Fungicides derived from this compound act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme (also known as Complex II) is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4][5]

SDHIs bind to the ubiquinone-binding site (Qp site) of the SDH complex, preventing the natural substrate, ubiquinone, from binding.[4] This blockage has two major consequences:

  • Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate.[3]

  • Disruption of the Electron Transport Chain: The transfer of electrons from the SDH complex to the rest of the electron transport chain is blocked, which in turn inhibits the production of ATP.[4]

The overall effect is a depletion of cellular energy, leading to the inhibition of fungal growth and eventual cell death.

Signaling_Pathway cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH / Complex II) ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II (SDH) ComplexII->Ubiquinone ComplexIII Complex III Ubiquinone->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor 1-(difluoromethyl)-3-methyl- 1H-pyrazole Fungicide (SDHI) Inhibitor->ComplexII Inhibition

Mechanism of action of pyrazole fungicides on the mitochondrial respiratory chain.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of various experimental fungicides containing the this compound-4-carboxamide core.

Compound IDTarget FungusEC50 (mg/L)Inhibition (%) @ Concentration (mg/L)Reference
A14 Sclerotinia sclerotiorum2.52-[6]
A8 Sclerotinia sclerotiorum3.96-[6]
9m Pythium aphanidermatum-98.7% @ 50[1]
9m Rhizoctonia solani-95.6% @ 50[1][2]
9m Gibberella zeae-92.3% @ 50[1][2]
9m Botrytis cinerea-89.5% @ 50[1][2]
Compound 5g Sclerotinia sclerotiorum->70% @ 50
Compound 5g Botrytis cinerea->60% @ 50[7]
Compound 5g Rhizoctonia solani->60% @ 50[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is used to determine the direct inhibitory effect of a compound on the mycelial growth of a fungus.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C in a water bath.

  • Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-28°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached a significant portion of the plate's diameter, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

  • EC50 Determination: The half-maximal effective concentration (EC50) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

Protocol 2: In Vivo Plant Protection Assay (Detached Leaf or Whole Plant)

This protocol assesses the ability of a compound to protect a host plant from fungal infection.

Materials:

  • Healthy, susceptible host plants or detached leaves.

  • Test compound formulated as a sprayable solution (e.g., with a surfactant).

  • Fungal spore suspension of the target pathogen at a known concentration.

  • Spray bottle or atomizer.

  • Humid chamber or greenhouse with controlled environment.

Procedure:

  • Plant Preparation: Grow susceptible plants to a suitable stage for inoculation (e.g., 2-4 true leaves).

  • Compound Application: Spray the plants or detached leaves with the test compound solution until runoff. Allow the foliage to dry completely. A control group should be sprayed with the formulation blank (without the test compound).

  • Inoculation: After a set period (e.g., 24 hours), inoculate the treated and control plants by spraying them with the fungal spore suspension.

  • Incubation: Place the inoculated plants in a humid chamber or a greenhouse with conditions conducive to disease development (e.g., high humidity, specific temperature and light cycle).

  • Disease Assessment: After a suitable incubation period (e.g., 5-14 days), assess the disease severity. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

  • Calculation: Calculate the protective effect (control efficacy) using the following formula:

    • Protective Effect (%) = [(DS_control - DS_treated) / DS_control] * 100

    • Where DS_control is the average disease severity on the control plants and DS_treated is the average disease severity on the treated plants.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare fungicide-amended growth medium B Inoculate with fungal plug A->B C Incubate B->C D Measure mycelial growth C->D E Calculate % Inhibition & EC50 D->E F Treat plants with fungicide formulation G Inoculate with pathogen F->G H Incubate under optimal disease conditions G->H I Assess disease severity H->I J Calculate Protective Effect I->J Start Fungicide Candidate Start->A Start->F

A typical workflow for evaluating fungicide candidates.

References

Application Notes and Protocols: 1-(Difluoromethyl)-3-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-(difluoromethyl)-3-methyl-1H-pyrazole moiety, particularly in the form of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, has emerged as a critical pharmacophore in medicinal chemistry. This scaffold is a cornerstone in the development of a significant class of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds effectively disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to potent antifungal activity. This document provides an overview of the applications, quantitative biological data, and detailed experimental protocols related to this important chemical entity.

Core Application: Antifungal Agents (Succinate Dehydrogenase Inhibitors)

The primary application of this compound derivatives is in agriculture as fungicides. A number of commercially successful fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure.[1] These include isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[1][2] The core structure's difluoromethyl group is a key feature contributing to the high efficacy of these compounds.

The mechanism of action for this class of fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][3] By blocking this enzyme, the compounds interrupt the Krebs cycle and electron transport chain, leading to the cessation of cellular respiration and eventual death of the fungal pathogen. Molecular docking studies have shown that the carbonyl oxygen atom of the carboxamide linker can form hydrogen bonds with amino acid residues such as TYR58 and TRP173 within the SDH enzyme complex.[1][3]

Signaling Pathway: Inhibition of Mitochondrial Respiration

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_result Cellular Effect ComplexI Complex I ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII e- ATP_depletion ATP Depletion ComplexIV Complex IV Succinate Succinate Succinate->ComplexII Succinate -> Fumarate Pyrazole 1-(difluoromethyl)-3-methyl -1H-pyrazole carboxamide Pyrazole->ComplexII Inhibition Krebs Krebs Cycle Krebs->Succinate Fungal_death Fungal Cell Death ATP_depletion->Fungal_death

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by this compound carboxamides.

Quantitative Biological Data

The following tables summarize the in vitro antifungal activity of various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against a range of phytopathogenic fungi.

Table 1: EC50 Values (µg/mL) of Pyrazole Carboxamide Derivatives against Botrytis cinerea

CompoundStructureEC50 (µg/mL)Reference
A73-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide0.79[4]
B11N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide0.56[4]
Boscalid(Commercial Fungicide)0.60[4]

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives against Various Fungi

CompoundTarget FungusActivity MetricValueReference
9mPythium aphanidermatumInhibition (%) at 50 µg/mL>95[1]
9mRhizoctonia solaniInhibition (%) at 50 µg/mL>95[1]
7aGibberella zeaeEC50 (µg/mL)1.8[5]
7cFusarium oxysporumEC50 (µg/mL)1.5[5]
7cCytospora mandshuricaEC50 (µg/mL)3.6[5]
7fPhytophthora infestansEC50 (µg/mL)6.8[5]
1vFusarium graminearumEC50 (µM)0.0530[6]
1tFusarium graminearumEC50 (µM)0.0735[6]
PyraclostrobinFusarium graminearumEC50 (µM)Comparable to 1v and 1t[6]

Experimental Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Core Intermediate)

A widely used method for the synthesis of the core intermediate involves the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by cyclization with methyl hydrazine and subsequent hydrolysis of the resulting ester with sodium hydroxide.[7]

Workflow for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

G reagent1 Ethyl difluoroacetoacetate intermediate1 Ethyl 4,4-difluoro-2- (ethoxymethylene)-3-oxobutanoate reagent1->intermediate1 reagent2 Triethyl orthoformate + Acetic anhydride reagent2->intermediate1 reagent3 Methyl hydrazine intermediate2 Ethyl 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carboxylate reagent3->intermediate2 reagent4 Sodium hydroxide product 3-(Difluoromethyl)-1-methyl -1H-pyrazole-4-carboxylic acid reagent4->product intermediate1->intermediate2 intermediate2->product

Caption: General synthetic workflow for the core intermediate.

General Protocol for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

The synthesis of the final amide derivatives typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a desired amine.

  • Preparation of the Acid Chloride: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is refluxed with thionyl chloride in a suitable solvent such as toluene, often with a catalytic amount of DMF, for approximately 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[8]

  • Amide Formation: The crude acid chloride is dissolved in an appropriate solvent (e.g., CH2Cl2 or THF). The desired amine and a base, such as triethylamine (TEA), are added dropwise at 0 °C. The reaction mixture is stirred for a specified time (e.g., 30 minutes to several hours) at room temperature.[1][8]

  • Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired pyrazole carboxamide.[1]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting the growth of fungal mycelia.

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60 °C, the test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), is added to the molten PDA to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.[9]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., when the mycelium in the control plate reaches the edge of the dish).

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • Determination of EC50: To determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth), a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is then calculated from the dose-response curve.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemical reagents and biological materials. Experimental conditions may require optimization depending on the specific compounds and fungal strains being tested.

References

Application Notes and Protocols for the Derivatization of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-(difluoromethyl)-3-methyl-1H-pyrazole. The primary focus is on the synthesis of its key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and its subsequent conversion into various amide and oxime ester derivatives. These derivatives have shown significant potential in the development of novel fungicides.

Introduction

The this compound scaffold is a crucial pharmacophore in modern agrochemicals, particularly in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Derivatization of this core structure, primarily at the 4-position, has led to the discovery of several commercial fungicides with broad-spectrum activity.[2][4] This application note outlines the synthetic pathways for these derivatives and provides detailed protocols for their preparation in a laboratory setting.

Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The most common starting point for the derivatization of this compound is its carboxylic acid derivative at the 4-position. Several synthetic routes have been developed for the industrial-scale production of this key intermediate.[3] A widely adopted method involves the cyclization of a diketone equivalent with methylhydrazine.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from established industrial syntheses.[3]

dot

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Ethyl difluoroacetate Ethyl difluoroacetate Step 1:\nCondensation Step 1: Condensation Ethyl difluoroacetate->Step 1:\nCondensation Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Step 1:\nCondensation Methylhydrazine Methylhydrazine Step 2:\nCyclization Step 2: Cyclization Methylhydrazine->Step 2:\nCyclization Intermediate Ester Intermediate Ester Step 1:\nCondensation->Intermediate Ester Acetic anhydride Final Product:\n3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Final Product: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Step 2:\nCyclization->Final Product:\n3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid NaOH Step 3:\nHydrolysis Step 3: Hydrolysis Intermediate Ester->Step 2:\nCyclization AmideSynthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product Pyrazole\nCarboxylic Acid Pyrazole Carboxylic Acid Acid Chloride\nFormation Acid Chloride Formation Pyrazole\nCarboxylic Acid->Acid Chloride\nFormation SOCl2 or (COCl)2 Amine (R-NH2) Amine (R-NH2) Amide Coupling Amide Coupling Amine (R-NH2)->Amide Coupling Acid Chloride\nFormation->Amide Coupling Pyrazole\nCarboxamide Pyrazole Carboxamide Amide Coupling->Pyrazole\nCarboxamide Base (e.g., Triethylamine) SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Coenzyme Q ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- Succinate Succinate Succinate->ComplexII Pyrazole_Derivative Pyrazole Carboxamide Derivative Pyrazole_Derivative->ComplexII Inhibition

References

Application Notes and Protocols for Reactions Involving 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for key reactions involving 1-(difluoromethyl)-3-methyl-1H-pyrazole. This pyrazole derivative is a crucial building block in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. The protocols detailed below are based on established methods for pyrazole functionalization and provide a starting point for further research and development.

Introduction

The this compound scaffold is a key component in a range of modern fungicides that act as succinate dehydrogenase inhibitors (SDHI).[1][2] The development of new fungicides and pharmaceuticals often relies on the ability to selectively functionalize this core structure. This document outlines protocols for the synthesis of the parent pyrazole and its subsequent functionalization at key positions, which is essential for creating diverse chemical libraries for screening and optimization.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction. A general and practical approach involves the reaction of a β-diketone equivalent with a substituted hydrazine.

Protocol 1: Synthesis via Cyclocondensation

This protocol describes a common method for synthesizing substituted pyrazoles, adapted for the target molecule.

Materials:

  • 1,1-Difluoro-2,4-pentanedione

  • Methylhydrazine

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Functionalization of this compound

The pyrazole ring can be functionalized at various positions. The C-5 position is known to be susceptible to deprotonation (lithiation) due to the acidity of the C-H bond, while the C-4 position can undergo electrophilic substitution such as bromination.[3][4]

Protocol 2: Regioselective C-5 Lithiation and Electrophilic Quench

This protocol details the lithiation of the pyrazole at the C-5 position, followed by quenching with an electrophile to introduce a functional group.[3][5]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or iodine for iodination)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: C-4 Bromination

This protocol describes the bromination of the pyrazole ring at the C-4 position using N-bromosuccinimide (NBS).[3][6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole.

Data Presentation

The following tables summarize the key parameters for the described reactions. Note that yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventConditionsProduct
1,1-Difluoro-2,4-pentanedioneMethylhydrazine, Acetic acidEthanolReflux, 2-4 hoursThis compound

Table 2: Functionalization Reactions of this compound

ReactionStarting MaterialKey ReagentsSolventConditionsProduct
C-5 Lithiation/FormylationThis compoundn-BuLi, DMFTHF-78 °C to rt, overnightThis compound-5-carbaldehyde
C-5 Lithiation/IodinationThis compoundn-BuLi, I₂THF-78 °C to rt, overnight5-Iodo-1-(difluoromethyl)-3-methyl-1H-pyrazole
C-4 BrominationThis compoundN-Bromosuccinimide (NBS)ACNRoom temperature, 2-6 hours4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

Visualizations

Synthesis and Functionalization Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_func Functionalization diketone 1,1-Difluoro-2,4-pentanedione pyrazole This compound diketone->pyrazole Cyclocondensation (Protocol 1) hydrazine Methylhydrazine hydrazine->pyrazole Cyclocondensation (Protocol 1) bromopyrazole 4-Bromo Derivative pyrazole->bromopyrazole NBS (Protocol 3) lithiated_intermediate 5-Lithio Intermediate pyrazole->lithiated_intermediate n-BuLi (Protocol 2) formylpyrazole 5-Formyl Derivative lithiated_intermediate->formylpyrazole 1. DMF 2. Quench iodopyrazole 5-Iodo Derivative lithiated_intermediate->iodopyrazole 1. I₂ 2. Quench

Caption: Workflow for the synthesis and subsequent functionalization of this compound.

Logical Relationship of Functionalization Sites

Caption: Regioselectivity of functionalization reactions on the pyrazole core.

References

Scale-Up Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole and its key precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The latter is a critical intermediate in the manufacturing of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides. The information compiled herein is curated from various patented industrial methods and academic publications, offering insights into different manufacturing strategies.

Introduction

This compound and its derivatives are significant building blocks in the agrochemical industry. The difluoromethyl group at the 1-position and the methyl group at the 3-position of the pyrazole ring are key structural features for the biological activity of several fungicides. The large-scale production of these compounds requires efficient, cost-effective, and scalable synthetic routes. This document outlines three prominent methods for the synthesis of the core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starting from different commercially available materials: ethyl difluoroacetate, difluoromethane, and 1,1-difluoroacetone.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different scale-up synthesis routes to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Starting MaterialKey IntermediatesOverall Yield (%)Purity (%)Key ReagentsReference
Ethyl DifluoroacetateEthyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate83.8% (for pyrazole ester)>99%Triethyl orthoformate, Methylhydrazine, Acetic anhydride, NaOH[1]
Difluoromethane3-(Difluoromethyl)-1-methyl-1H-pyrazole83.5% - 87.1%98.1% - 98.9%Carbon monoxide, PdCl2, BINAP, NBS/TCCA/Cl2[2]
1,1-DifluoroacetoneN-[2,2-Difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehydeNot explicitly statedHighMethylhydrazine, Dimethylformamide, Oxidizing agent[3]

Experimental Protocols

Method 1: Synthesis from Ethyl Difluoroacetate

This is a widely adopted industrial method for producing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The overall workflow involves the formation of an enol ether intermediate, followed by cyclization with methylhydrazine and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate

  • To a stirred solution of ethyl difluoroacetate and ethyl acetate, add a sodium-based condensing agent to form the sodium enolate of ethyl 4,4-difluoroacetoacetate.

  • Cool the reaction mixture to below 15°C and add water.

  • Introduce carbon dioxide gas to generate carbonic acid in situ, which acidifies the enolate.[1]

  • Filter the precipitated sodium bicarbonate. The organic layer contains ethyl 4,4-difluoroacetoacetate.

  • To the resulting ethyl 4,4-difluoroacetoacetate, add triethyl orthoformate and acetic anhydride.

  • Heat the mixture to 100-105°C for 6 hours.[1]

  • Cool the reaction mixture and concentrate under vacuum to remove excess reagents and byproducts, yielding crude ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Prepare a two-phase system of toluene and water.

  • Dissolve potassium carbonate and a 40% aqueous solution of methylhydrazine in the aqueous phase.

  • Cool the biphasic mixture to between -10°C and -5°C.[1]

  • Add the crude ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate from the previous step to the cooled mixture.

  • The reaction is typically complete within 1-2 hours.

  • Separate the organic layer and concentrate under vacuum.

  • Recrystallize the residue from a toluene/petroleum ether mixture to yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate as a pale yellow crystalline solid. A yield of 83.8% with a purity of 99.9% has been reported.[1]

Step 3: Hydrolysis to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the ethyl ester in a mixture of water and methanol.

  • Add sodium hydroxide and heat the reaction mixture to 60°C for 4 hours.[4]

  • Cool the reaction to room temperature and remove methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5°C to precipitate the sodium salt of the product.

  • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the free carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid. Purity of 99.2% and a yield of 92% for this step have been reported.[4]

Workflow Diagram for Method 1

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Hydrolysis A Ethyl Difluoroacetate C Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate A->C Condensation B Triethyl Orthoformate, Acetic Anhydride B->C E Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate C->E Cyclization D Methylhydrazine D->E G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid E->G Hydrolysis F NaOH, then H+ F->G G A Difluoromethane B Intermediate Synthesis A->B C 4-Halo-3-(difluoromethyl)-1-methyl-pyrazole B->C E Carbonylated Intermediate C->E Carbonylation D Carbon Monoxide, Pd Catalyst D->E F Halogenation & Hydrolysis E->F G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid F->G G A 1,1-Difluoroacetone C N-[2,2-Difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine A->C B Methylhydrazine B->C E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack D DMF, Activating Agent D->E G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid E->G Oxidation F Oxidizing Agent F->G

References

Application Notes and Protocols: 1-(Difluoromethyl)-3-methyl-1H-pyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-methyl-1H-pyrazole and its derivatives have emerged as crucial building blocks in modern organic synthesis, particularly in the fields of agrochemicals and medicinal chemistry. The unique physicochemical properties conferred by the difluoromethyl group, such as increased lipophilicity and potential for hydrogen bonding, make this scaffold highly valuable for the design of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role in the synthesis of potent fungicides and other biologically active compounds.

Core Applications: Agrochemicals

The primary application of the this compound core is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3] The carboxylic acid derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a key intermediate for a number of commercially successful fungicides.[2][3] These compounds are highly effective against a broad spectrum of plant pathogens.[2][4]

Several commercial fungicides are derived from this pyrazole building block, including:

  • Isopyrazam

  • Sedaxane

  • Bixafen

  • Fluxapyroxad

  • Benzovindiflupyr

  • Inpyrfluxam[2]

The general structure of these fungicides involves the formation of an amide bond between the DFPA core and various substituted aniline or amine moieties.[4][5]

Signaling Pathway: Mechanism of Action of SDHI Fungicides

Synthetic Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

DFPA is a pivotal intermediate. While several industrial-scale syntheses exist, a common laboratory-scale approach is outlined below, based on principles from various reported syntheses.[2][3]

Workflow for the Synthesis of DFPA:

Experimental Protocol:

  • Formation of the Ethyl Ester Intermediate:

    • In a reaction vessel, combine ethyl difluoroacetoacetate, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture to facilitate the formation of the ethoxymethylene intermediate.

    • After cooling, slowly add methyl hydrazine to the reaction mixture. This will lead to the cyclization and formation of the pyrazole ring. The reaction often produces a mixture of regioisomers.

    • The desired product, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, can be purified from the isomeric byproduct by column chromatography.

  • Hydrolysis to DFPA:

    • Dissolve the purified ethyl ester in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product can be collected by filtration, washed with water, and dried to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamide derivatives is a key step in the preparation of many bioactive molecules.[4][5]

General Workflow for Amide Coupling:

Experimental Protocol for Amide Coupling: [5]

  • In a round-bottom flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂.

  • Add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline or amine (1.0 eq) to the reaction mixture.

  • Add a base, such as triethylamine (TEA, 3.0 eq), and stir the reaction at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazole carboxamide derivative.

Quantitative Data

Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

The following table summarizes the in vitro antifungal activity of selected novel pyrazole carboxamide derivatives against various phytopathogenic fungi.[4]

CompoundBotrytis cinerea (EC₅₀, µg/mL)Sclerotinia sclerotiorum (EC₅₀, µg/mL)Rhizoctonia solani (EC₅₀, µg/mL)
9m 0.850.531.24
Boscalid (Standard) 2.131.873.45

EC₅₀ values represent the concentration of the compound that inhibits 50% of the mycelial growth.

Anticancer Activity of 3-(Difluoromethyl)-1-methyl-pyrazole Carboxamide Derivatives

Selected derivatives have also been evaluated for their in vitro anticancer activity.[5]

CompoundCell LineGI₅₀ (µM)
6r A549 (Lung)>100
6s A549 (Lung)85.2

GI₅₀ represents the concentration of the compound that causes 50% growth inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its application has led to the development of a significant class of SDHI fungicides that are crucial for modern crop protection. The synthetic protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives. The demonstrated biological activities of these derivatives in both agriculture and medicine highlight the continued importance of this pyrazole scaffold in the quest for new and effective chemical entities. Further exploration of this building block is likely to yield more compounds with significant biological properties.

References

Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: A Review of Patented Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodologies for 1-(difluoromethyl)-3-methyl-1H-pyrazole and its crucial precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as detailed in the patent literature. The primary focus of extensive research and development, particularly within the agrochemical industry, has been on the synthesis of the carboxylic acid derivative, a key intermediate in the production of several commercial fungicides.[1][2][3] This review summarizes the major synthetic routes disclosed in patents, presenting detailed experimental protocols and quantitative data to aid researchers in the development of efficient and scalable synthetic processes.

Key Synthetic Strategies for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The patent literature reveals several distinct approaches to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The most prominent of these are the Claisen condensation route, a method starting from N-methyl-3-aminopyrazole, and a newer approach utilizing propiolic acid.

The Claisen Condensation Pathway

A widely patented and apparently industrially significant route commences with a Claisen condensation reaction. This multi-step synthesis typically involves the reaction of an alkyl difluoroacetate with an alkyl acetate to form an enolate, which is then acidified. The resulting alkyl difluoroacetoacetate is subsequently coupled with a trialkyl orthoformate. The key intermediate is then cyclized with methylhydrazine to form the pyrazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.[4]

Experimental Protocol: Claisen Condensation and Cyclization

This protocol is a composite of methodologies described in various patents, notably WO2014120397A1.

Step 1: Formation of Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate

  • React alkyl difluoroacetate with an appropriate alkyl acetate in the presence of a base to form the corresponding enolate salt.

  • Acidify the enolate salt to obtain alkyl difluoroacetoacetate. A method described involves in-situ generation of carbonic acid from carbon dioxide and water for the acidification.[4]

  • Couple the alkyl difluoroacetoacetate with a trialkyl orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. The reaction mixture is typically heated to around 100-105°C for several hours.[5]

  • After the reaction, excess acetic anhydride and other volatile components are removed under vacuum.

Step 2: Pyrazole Ring Formation and Hydrolysis

  • The crude alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate is reacted with an aqueous solution of methylhydrazine.

  • This ring-closing reaction is often performed in a two-phase system with a weak base like potassium carbonate or sodium carbonate.[4][6] The reaction temperature is maintained between -20°C and 10°C.[4]

  • The resulting alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is then hydrolyzed, typically using an aqueous solution of sodium hydroxide or potassium hydroxide, to afford the target carboxylic acid.

  • The final product is isolated by acidification of the reaction mixture.

Quantitative Data for Claisen Condensation Route

ParameterValuePatent Reference
Yield (Alkyl difluoroacetoacetate)75-80%WO2014120397A1[5]
Yield (Ring Closure)High (not always quantified)WO2014120397A1[4]
Purity>99.5%CN111303035A[7]

Logical Workflow for the Claisen Condensation Pathway

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrazole Synthesis A Alkyl Difluoroacetate D Enolate Salt A->D B Alkyl Acetate B->D C Base C->D E Acidification (e.g., CO2/H2O) D->E F Alkyl Difluoroacetoacetate E->F G Trialkyl Orthoformate / Acetic Anhydride F->G H Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate G->H I Methylhydrazine H->I J Weak Base (e.g., K2CO3) H->J K Alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate I->K J->K L Hydrolysis (e.g., NaOH) K->L M 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid L->M

Caption: Claisen condensation pathway for pyrazole synthesis.

Synthesis from N-methyl-3-aminopyrazole

Another patented route starts from N-methyl-3-aminopyrazole, as described in CN111303035A. This method avoids some of the intermediates of the Claisen route and reports high purity of the final product.

Experimental Protocol: N-methyl-3-aminopyrazole Route

Step 1: Halogenation

  • Dissolve N-methyl-3-aminopyrazole in water.

  • React with a halogen (e.g., bromine or iodine) to obtain 4-halo-1-methyl-1H-pyrazole-3-amine.

Step 2: Diazotization and Difluoromethylation

  • React the 4-halo-1-methyl-1H-pyrazole-3-amine with an aqueous solution of sodium nitrite to form a diazonium salt.

  • Couple the diazonium salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Carboxylation

  • Perform a Grignard exchange on the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole using a Grignard reagent such as isopropyl magnesium chloride.

  • React the resulting Grignard intermediate with carbon dioxide to produce 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Quantitative Data for N-methyl-3-aminopyrazole Route

ParameterValuePatent Reference
Overall Yieldup to 64%CN111303035A[7]
Product Purity>99.5%CN111303035A[7]

Logical Workflow for the N-methyl-3-aminopyrazole Pathway

G A N-methyl-3-aminopyrazole B Halogenation A->B C 4-halo-1-methyl-1H-pyrazole-3-amine B->C D Diazotization & Coupling with K[CF2HBF3] C->D E 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole D->E F Grignard Exchange E->F G Reaction with CO2 F->G H 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid G->H

Caption: Synthesis from N-methyl-3-aminopyrazole.

Synthesis from Propiolic Acid

A more recent patent, CN117304112A, describes a novel method starting from the low-cost material propiolic acid. This approach is highlighted for its economic and environmental advantages.

Experimental Protocol: Propiolic Acid Route

The patent outlines a process that involves the use of difluoromethane and carbon monoxide. The specific steps detailed in the examples include a carbonyl insertion step and a halogenation step, ultimately leading to the desired product.

  • The synthesis utilizes propiolic acid as a key starting material.

  • A critical step involves a carbonyl insertion reaction.

  • The process also incorporates a halogenation step.

  • The final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is obtained with high purity and yield.

Quantitative Data for Propiolic Acid Route

ParameterValuePatent Reference
Yield83.4%CN117304112A[5]
Purity98.2%CN117304112A[5]

Synthesis of this compound

The available patent literature is overwhelmingly focused on the synthesis of the 4-carboxylic acid derivative due to its role as a key building block for fungicides. There is a notable lack of patents describing the direct synthesis of this compound or the decarboxylation of its carboxylic acid precursor. Researchers seeking to synthesize the title compound may need to investigate non-patented literature or develop a novel decarboxylation protocol.

Concluding Remarks

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is well-documented in the patent literature, with several viable and high-yielding routes established by major chemical companies. The Claisen condensation pathway appears to be a common and scalable method. Alternative routes starting from N-methyl-3-aminopyrazole or propiolic acid offer potential advantages in terms of purity and cost-effectiveness. For researchers and professionals in drug development and agrochemicals, these patented methods provide a strong foundation for the synthesis of this important pyrazole intermediate and its derivatives. The direct synthesis of this compound remains a less explored area in the patent landscape, presenting an opportunity for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of the undesired regioisomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole, is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] Other potential impurities include residual starting materials like methylhydrazine and the diketone precursor, as well as products of incomplete cyclization.[1]

Q2: How can I minimize the formation of the regioisomeric impurity?

A2: Controlling the reaction conditions is crucial for minimizing the formation of the undesired regioisomer. Factors such as the solvent, temperature, and the rate of addition of reactants can influence the regioselectivity of the reaction. The addition of certain reagents, like dimethylamine, has been reported to help control the formation of isomers in related syntheses, which can then be removed by crystallization.[3]

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is effective for separating the desired product from its regioisomer and other impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and distinguishing between regioisomers.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile impurities.

Q4: What purification methods are most effective for removing common impurities?

A4: For the separation of regioisomers, silica gel column chromatography is a widely used and effective method.[6][7] Crystallization is another effective technique for purifying the final product and removing isomeric impurities, particularly when a significant difference in solubility exists between the isomers.[3][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Presence of a significant amount of a second major product (regioisomer) in the crude product. The reaction of the unsymmetrical diketone with methylhydrazine is not fully regioselective under the current conditions.Optimize reaction parameters such as solvent and temperature. Consider a slower, controlled addition of methylhydrazine. If separation is necessary, employ silica gel column chromatography or fractional crystallization.[1][6][7]
Low yield of the desired product. Incomplete reaction, suboptimal reaction temperature or time, or degradation of starting materials or product.Ensure the purity of starting materials. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the reaction temperature to ensure the reaction goes to completion.
The final product is discolored (yellow or brown). Formation of colored impurities due to the decomposition of hydrazine or oxidation of reaction intermediates.[1]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of the methylhydrazine starting material. Purify the final product using activated carbon treatment followed by recrystallization or column chromatography.
Presence of unreacted starting materials in the final product. Insufficient reaction time or temperature, or incorrect stoichiometry of reactants.Increase the reaction time and/or temperature. Ensure the correct molar ratios of the reactants are used. An excess of methylhydrazine may be employed to drive the reaction to completion, but this may require more rigorous purification.
Incomplete cyclization, with hydrazone intermediate detected. The cyclization step is slow or hindered, potentially due to steric effects or deactivation of the hydrazine.[1]Increase the reaction temperature or consider using a catalytic amount of a mild acid to promote the cyclization step.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Knorr pyrazole synthesis. Optimization of specific conditions may be necessary.

Materials:

  • 1,1-Difluoro-2,4-pentanedione (difluoroacetylacetone)

  • Methylhydrazine

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,1-difluoro-2,4-pentanedione (1.0 equivalent) in ethanol.

  • To this solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or crystallization to isolate the desired this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Diketone 1,1-Difluoro-2,4-pentanedione Condensation Condensation Diketone->Condensation Hydrazine Methylhydrazine Hydrazine->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway for this compound.

Regioisomer_Formation cluster_pathways Reaction Pathways cluster_products Resulting Products Start 1,1-Difluoro-2,4-pentanedione + Methylhydrazine PathwayA Attack at C2 Start->PathwayA PathwayB Attack at C4 Start->PathwayB Isomer1 This compound (Desired) PathwayA->Isomer1 Isomer2 1-(difluoromethyl)-5-methyl-1H-pyrazole (Impurity) PathwayB->Isomer2

Caption: Formation of regioisomers during synthesis.

Troubleshooting_Workflow Start Crude Product Analysis CheckPurity Impurities Detected? Start->CheckPurity HighPurity High Purity (Proceed) CheckPurity->HighPurity No IdentifyImpurity Identify Impurity Type CheckPurity->IdentifyImpurity Yes Regioisomer Regioisomer IdentifyImpurity->Regioisomer StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Other Other Byproduct IdentifyImpurity->Other OptimizeReaction Optimize Reaction (Solvent, Temp.) Regioisomer->OptimizeReaction Purify Purify (Chromatography, Crystallization) Regioisomer->Purify IncreaseTime Increase Reaction Time/Temp. StartingMaterial->IncreaseTime Other->Purify

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

The most significant and frequently encountered side reaction is the formation of a regioisomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole.[1] The N-difluoromethylation of 3-methyl-1H-pyrazole typically results in a nearly 1:1 mixture of the desired 1,3-isomer and the 1,5-isomer.[1] This occurs because the starting material, 3(5)-methyl-1H-pyrazole, exists as a mixture of tautomers, presenting two possible nitrogen atoms for the difluoromethylation to occur.

Q2: Are there other potential side reactions to be aware of?

Beyond the formation of the primary regioisomer, other side reactions can include:

  • Incomplete reaction: Leaving unreacted 3-methyl-1H-pyrazole in the final mixture.

  • Decomposition of the difluoromethylating agent: Depending on the reagent and conditions used, decomposition can lead to various byproducts. For example, the use of chlorodifluoromethane (Freon 22) can be sensitive to reaction conditions.

  • Formation of colored impurities: Side reactions involving the hydrazine starting material (if applicable in the specific synthetic route) can sometimes produce colored impurities.[2]

Q3: How can I distinguish between the this compound and the 1-(difluoromethyl)-5-methyl-1H-pyrazole isomers?

Distinguishing between these two isomers typically requires spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. While their physical properties are very similar, their NMR spectra will show distinct chemical shifts for the methyl group and the pyrazole ring protons.

Q4: Is it possible to separate the two regioisomers?

Separating the 1,3- and 1,5-isomers is known to be challenging due to their very similar boiling points and chromatographic behavior.[1] Standard laboratory techniques like fractional distillation and preparative HPLC have been reported to be ineffective for their separation.[1] However, successful separation has been achieved using a highly efficient distillation column.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product Inefficient generation of the difluoromethylating species.- Base Selection: The choice of base is critical. If using a difluorocarbene approach, a weak base may not be sufficient. Screen a range of bases from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger bases if the substrate is stable. - Reagent Quality: Ensure the difluoromethylating agent is of high quality and has not decomposed.
Low reactivity of the pyrazole substrate.- Reaction Temperature: Gradually increase the reaction temperature to promote the reaction. Monitor for decomposition of starting materials or products. - Solvent Choice: The polarity of the solvent can influence the reaction rate. Consider screening different solvents.
High proportion of the undesired 1,5-isomer Tautomer equilibrium of the starting 3-methyl-1H-pyrazole.- This is an inherent challenge with this substrate. The formation of a mixture is typical.[1] Focus on efficient separation techniques post-synthesis.
Presence of unreacted 3-methyl-1H-pyrazole Insufficient amount of difluoromethylating agent or incomplete reaction.- Stoichiometry: Increase the equivalents of the difluoromethylating agent. - Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS.
Formation of dark-colored impurities Decomposition of starting materials or intermediates.- Temperature Control: Run the reaction at a lower temperature, even if it requires a longer reaction time. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Representative Protocol for the N-Difluoromethylation of 3-methyl-1H-pyrazole

This protocol is a general representation based on common difluoromethylation procedures for pyrazoles and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., dioxane), add a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) and a base (e.g., aqueous sodium hydroxide).

  • Addition of Difluoromethylating Agent: Introduce the difluoromethylating agent, such as chlorodifluoromethane (Freon 22), into the reaction mixture at a controlled rate.

  • Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 70°C) and monitor the progress by a suitable analytical technique like GC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture, separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole.

  • Isomer Separation: If pure isomers are required, the mixture can be separated using a high-efficiency distillation column.[1]

Visualizations

Side_Reaction_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_products Products 3_methyl_pyrazole 3-Methyl-1H-pyrazole desired_product This compound 3_methyl_pyrazole->desired_product N1-attack side_product 1-(difluoromethyl)-5-methyl-1H-pyrazole 3_methyl_pyrazole->side_product N2-attack difluoro_reagent Difluoromethylating Agent difluoro_reagent->desired_product difluoro_reagent->side_product Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent change_base Screen Different Bases optimize_conditions->change_base monitor_progress Monitor by GC-MS/TLC increase_temp->monitor_progress change_solvent->monitor_progress change_base->monitor_progress success Improved Yield monitor_progress->success

References

Technical Support Center: Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(difluoromethyl)-3-methyl-1H-pyrazole synthesis. While much of the published literature focuses on the closely related and commercially significant 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the synthetic principles and challenges, particularly concerning yield and regioselectivity, are largely applicable.

Troubleshooting Guide

Question: My overall yield for the synthesis of this compound is lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and their remedies:

  • Inefficient Pyrazole Ring Formation: The cyclization step is critical and can be sensitive to reaction conditions.

    • Solution: The choice of base can significantly impact the efficiency of the ring-closure reaction. While strong bases are sometimes used, weaker bases like sodium carbonate or potassium carbonate in a two-phase system have been found to be more effective in similar syntheses.[1] Experiment with different bases and solvent systems to optimize the cyclization.

  • Suboptimal Reaction Temperature: Temperature control is crucial during the cyclization step.

    • Solution: The reaction of the diketone precursor with methylhydrazine is often performed at low temperatures, ranging from -20°C to 5°C, to control the reaction rate and minimize side reactions.[1]

  • Impure Starting Materials: The purity of the 1,3-dicarbonyl precursor is essential for a high-yielding reaction.

    • Solution: Ensure that the precursor is of high purity before proceeding with the cyclization. Purification of the intermediate may be necessary.

  • Product Loss During Workup and Purification: The final product may be lost during extraction and purification steps.

    • Solution: Optimize the extraction and purification protocol. Column chromatography is a common method for purifying pyrazole derivatives.[2]

Question: I am observing the formation of a significant amount of the 5-(difluoromethyl)-1-methyl-1H-pyrazole isomer. How can I improve the regioselectivity of the cyclization step?

Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can lead to the formation of two regioisomers. Controlling the regioselectivity is a common challenge in pyrazole synthesis.

  • Influence of the Hydrazine Salt: The form of the hydrazine used can influence the regioselectivity. In some cases, using the hydrochloride salt of the hydrazine can favor the formation of one isomer over the other.[3]

  • Solvent Effects: The choice of solvent can play a crucial role in directing the regioselectivity.

    • Solution: For the synthesis of related trifluoromethyl pyrazoles, polar protic solvents have been shown to favor the formation of the 3-substituted isomer, while polar aprotic solvents favor the 5-substituted isomer.[4] Experiment with different solvents to determine the optimal conditions for your specific synthesis.

  • Steric Hindrance: The steric bulk of the substituents on the 1,3-dicarbonyl precursor can influence the regioselectivity of the reaction.

Question: What are the recommended methods for purifying this compound and removing common impurities?

Answer: Purification is essential to obtain the desired product with high purity.

  • Column Chromatography: This is a widely used technique for the separation of pyrazole isomers and other impurities.

    • Procedure: A gradient elution with a solvent system like ethyl acetate/hexane is often effective.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

    • Procedure: A mixed solvent system, such as an alcohol and water, can be used for recrystallization.[5]

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common approach involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine. For the synthesis of this compound, a suitable precursor would be a difluoromethyl-containing 1,3-diketone.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis generally involves two main steps:

  • Formation of the 1,3-dicarbonyl precursor: This can be achieved through various methods, such as a Claisen condensation.

  • Cyclization with methylhydrazine: The 1,3-dicarbonyl precursor is reacted with methylhydrazine to form the pyrazole ring.

Q3: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Methylhydrazine: It is a toxic and flammable compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Fluorinated reagents: Some fluorinating agents can be corrosive and toxic. Always consult the safety data sheet (SDS) before use.

  • Bases: Strong bases should be handled with care to avoid chemical burns.

Data Summary

The following table summarizes reaction conditions and yields for the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters. This data provides valuable insights into the reaction parameters that can be optimized for the synthesis of this compound.

PrecursorReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)Reference
Ethylene glycol bis(3-N,N-dimethylamino) acrylateDifluoroacetyl fluoride, Triethylamine, Methyl hydrazineToluene, Water01bis(3-(difluoromethyl)-1-methyl -1h-pyrazole-4-)carboxylate8298.3[6]
bis(3-(difluoromethyl)-1-methyl -1h-pyrazole-4-)carboxylateSodium hydroxideWater, Methanol6043-(difluoromethyl)-1-methyl- 1h-pyrazole-4-carboxylic acid9299.2[6]
Ethyl difluoroacetoacetateTriethyl orthoformate, Acetic anhydride, Methyl hydrazine, Sodium hydroxideNot specifiedNot specifiedNot specified3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidNot specifiedNot specified[7]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on analogous pyrazole syntheses. Optimization of reaction conditions may be required to achieve high yields.

Step 1: Synthesis of 1,1-Difluoropentane-2,4-dione

This is a hypothetical precursor. The synthesis of this compound would need to be developed.

Step 2: Cyclization to form this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-difluoropentane-2,4-dione (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylhydrazine (1.1 equivalents) in the same solvent to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

SynthesisPathway General Synthesis Pathway for this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Difluoromethyl_ketone Difluoromethyl Ketone Diketone 1,1-Difluoropentane-2,4-dione (1,3-Dicarbonyl Precursor) Difluoromethyl_ketone->Diketone Claisen Condensation Ester Ester Ester->Diketone Product This compound Diketone->Product Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Product TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Optimize_Workup Optimize Workup and Purification Check_Conditions->Optimize_Workup Conditions OK Optimize_Base Optimize Base/Solvent System Check_Conditions->Optimize_Base Suboptimal Cyclization Analyze_Product Analyze Product Fractions Optimize_Workup->Analyze_Product Product Loss Suspected Purify_Materials->Check_Conditions Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Optimize_Workup End Improved Yield Analyze_Product->End

References

Technical Support Center: Purification of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurity encountered during the synthesis of this compound is its regioisomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole. The formation of regioisomers is a frequent challenge when reacting unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

Q2: My purified this compound has a low yield. What are the potential causes?

Low recovery of the target compound can stem from several factors during the purification process:

  • Loss during extraction: Inefficient extraction from the reaction mixture can leave a significant amount of product in the aqueous phase.

  • Incomplete precipitation/crystallization: The chosen solvent system or temperature may not be optimal for maximal precipitation.

  • Adsorption on purification media: The compound may strongly adhere to silica gel during column chromatography.

  • Multiple purification steps: Each successive purification step will invariably lead to some loss of material.

Q3: The isolated product is an oil instead of a solid. How can I induce crystallization?

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a crystalline solid. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator or freezer.

  • Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound to the supersaturated solution to initiate crystallization.

  • Solvent modification: Add a small amount of a "poor" solvent (in which the compound is less soluble) to the solution to induce precipitation.

Q4: My final product is colored. How can I remove colored impurities?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by filtration. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the overall yield.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent to dissolve the compound.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).
"Oiling Out" - The solution is supersaturated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the compound.- Add a small amount of additional solvent.- Allow the solution to cool slowly.- Use a lower-boiling point solvent.
No Crystals Form - The solution is not saturated.- The compound is very soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent to decrease solubility.- Cool the solution to a lower temperature (ice bath or freezer).
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Cracks or channels in the stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform bed.
Compound Stuck on Column - The eluent is not polar enough.- The compound is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina) or adding a modifier (e.g., triethylamine for basic compounds) to the eluent.
Tailing of Bands - The compound is too soluble in the stationary phase.- The presence of highly polar impurities.- Use a more polar eluent.- Pre-treat the crude sample to remove baseline impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined empirically. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures with water.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography, which is particularly useful for separating it from its regioisomer.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the least polar solvent mixture determined from the TLC analysis.

  • Gradient Elution (if necessary): If the impurities and the product have significantly different polarities, a gradient elution can be used. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes purification data for a closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can serve as a reference for expected purity and yield after recrystallization.

Recrystallization SolventYield (%)Purity (HPLC, %)Reference
40% Aqueous Ethanol78.399.7[1]
40% Aqueous Ethanol75.999.6[1]
45% Isopropanol-Water75.299.6[1]
35% Aqueous Methanol77.199.6[1]

Visualizations

Troubleshooting Workflow for Low Purification Yield

low_yield_troubleshooting start Low Yield of Purified Product check_solubility Is the product sufficiently insoluble in the cold recrystallization solvent? start->check_solubility check_solvent_volume Was the minimum amount of hot solvent used? check_solubility->check_solvent_volume Yes optimize_recrystallization Optimize Recrystallization: - Test alternative solvents - Ensure complete cooling check_solubility->optimize_recrystallization No check_extraction Was the extraction from the reaction mixture efficient? check_solvent_volume->check_extraction Yes check_solvent_volume->optimize_recrystallization No check_column_adsorption Is the product strongly adsorbed on the chromatography column? check_extraction->check_column_adsorption Yes optimize_extraction Optimize Extraction: - Perform multiple extractions - Adjust pH if applicable check_extraction->optimize_extraction No optimize_chromatography Optimize Chromatography: - Use a more polar eluent - Consider a different stationary phase check_column_adsorption->optimize_chromatography Yes end Improved Yield check_column_adsorption->end No optimize_recrystallization->end optimize_extraction->end optimize_chromatography->end

Caption: A flowchart for troubleshooting low yield during purification.

General Experimental Workflow for Purification

purification_workflow start Crude Product choose_method Choose Purification Method start->choose_method recrystallization Recrystallization choose_method->recrystallization High Purity & Crystalline column_chromatography Column Chromatography choose_method->column_chromatography Mixture of Isomers or Multiple Impurities dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve pack_column Pack Column with Stationary Phase column_chromatography->pack_column cool Cool to Crystallize dissolve->cool filter_dry Filter and Dry cool->filter_dry pure_product Pure Product filter_dry->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions and Evaporate Solvent collect_fractions->combine_pure combine_pure->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Degradation of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the experimental analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known behavior of other pyrazole-containing fungicides, several degradation routes can be anticipated. These include both abiotic and biotic processes.[1][2] Abiotic degradation may occur through hydrolysis (reaction with water) and photodegradation (breakdown by light).[1] Biotic degradation is typically facilitated by microorganisms in soil and water, which can metabolize the compound.[3][4] A potential key metabolite is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has been identified as a degradation product of larger fungicide molecules containing the same pyrazole core.[5]

Q2: How should I store solutions of this compound to minimize degradation?

A2: To ensure the stability of your solutions, it is recommended to store them in a cool, dark place, such as a refrigerator at 2-8°C.[6] Use amber vials or wrap containers in aluminum foil to protect the compound from light, as photodegradation can be a significant issue for similar compounds.[6] For solvents, high-purity aprotic solvents like acetonitrile, dichloromethane, or toluene are generally preferred for short-term storage.[6] If you must use protic solvents, be aware that they may facilitate hydrolysis. Always use high-purity solvents to avoid contaminants that could accelerate degradation.[6]

Q3: My analytical results show a loss of the parent compound over time, but I don't see any clear degradation products. What could be happening?

A3: There are several possibilities. The degradation products may be volatile and lost during sample preparation or analysis. Alternatively, they might not be detectable by your current analytical method (e.g., they lack a chromophore for UV detection). It is also possible that the compound is binding irreversibly to your sample matrix or container. Consider using a different analytical technique, such as mass spectrometry, which can detect a wider range of compounds. NMR spectroscopy can also be a powerful tool for identifying unknown metabolites and degradation products in complex mixtures.[7]

Q4: What are the key environmental factors that can influence the degradation rate of pyrazole-based compounds?

A4: The degradation of pyrazole fungicides in the environment is influenced by several factors. Temperature, pH, and moisture content are critical for both abiotic and biotic degradation processes.[1] Higher temperatures generally accelerate chemical reactions and microbial activity, leading to faster degradation.[3] The pH of the medium can significantly affect hydrolysis rates. The presence and activity of microorganisms are paramount for biotic degradation.[4] Additionally, exposure to sunlight can lead to photodegradation.[8]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Column overload. 2. Strong sample solvent. 3. Column degradation.1. Reduce the sample concentration or injection volume.[9] 2. Dissolve the sample in the mobile phase if possible.[10] 3. Use a guard column and regularly clean or replace the analytical column.[11]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Manually prepare the mobile phase to ensure consistency.[11] 2. Use a column oven to maintain a constant temperature.[10] 3. Check for leaks in the system and purge the pump to remove air bubbles.[10]
Poor Resolution 1. Inappropriate mobile phase. 2. Column deterioration.1. Optimize the mobile phase composition, including pH and organic modifier concentration.[9] 2. Replace the column or try a column with a different stationary phase.[9]
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and filter them before use. 2. Implement a thorough needle wash program on the autosampler.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peaks or Low Signal 1. Incorrect injector temperature. 2. Compound degradation in the injector. 3. Issues with the ion source.1. Optimize the injector temperature for your compound. 2. Consider using a cooler injection temperature or a different injection technique (e.g., cool on-column). 3. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape 1. Inactive sites in the liner or column. 2. Inappropriate flow rate.1. Use a deactivated liner and column. 2. Optimize the carrier gas flow rate.
Mass Spectrum Anomalies 1. Co-eluting impurities. 2. Background contamination.1. Improve chromatographic separation by adjusting the temperature program. 2. Check for leaks in the system and ensure the purity of the carrier gas.

Methodologies

Protocol for Stability Study in Solution
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution with the desired solvent (e.g., water, buffer at a specific pH) to the final experimental concentration.

  • Incubation: Aliquot the test solutions into amber vials and store them under controlled conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.

  • Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound.[6]

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.[6]

Protocol for HPLC-MS Analysis of Degradation Products
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential degradation products.

Protocol for GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[12]

  • Injector Temperature: 250°C (may require optimization).[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different volatilities.[12]

  • MS Detection: Electron ionization (EI) with a full scan to identify unknown degradation products.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a degradation study. Please note that the values presented are hypothetical and for illustrative purposes only.

Condition Half-life (t½) in hours Major Degradation Product(s) Identified
Hydrolysis (pH 5) > 200None detected
Hydrolysis (pH 7) 1503-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (trace)
Hydrolysis (pH 9) 503-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Photodegradation (Simulated Sunlight) 25Multiple unidentified polar products
Biotic Degradation (Aerobic Soil) 803-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and CO₂

Visualizations

Degradation_Pathway parent This compound metabolite1 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid parent->metabolite1 Oxidation parent->metabolite1 Biotransformation photo_products Polar Degradation Products parent->photo_products hydrolysis Hydrolysis (e.g., high pH) photodegradation Photodegradation (UV light) metabolism Microbial Metabolism mineralization Mineralization (CO2, H2O) metabolite1->mineralization

Caption: Predicted degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare Stock Solution dilute Dilute to Working Concentration start->dilute incubate Incubate under Test Conditions dilute->incubate sample Collect Time-Point Samples incubate->sample hplc HPLC-MS/MS Analysis sample->hplc gcms GC-MS Analysis sample->gcms kinetics Determine Degradation Kinetics hplc->kinetics id Identify Degradation Products hplc->id gcms->id pathway Propose Degradation Pathway kinetics->pathway id->pathway

Caption: Experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategy involves the cyclocondensation of a difluorinated β-dicarbonyl compound with methylhydrazine. An alternative route is the N-methylation of a pre-formed 3-(difluoromethyl)-1H-pyrazole ring. Both routes present challenges in controlling regioselectivity.

Q2: What is the main challenge encountered during the synthesis of this compound?

A2: The principal challenge is controlling the regioselectivity of the reaction.[1] During the cyclocondensation reaction with an unsymmetrical difluorinated β-dicarbonyl precursor, two regioisomers can be formed. Similarly, direct methylation of 3-(difluoromethyl)-1H-pyrazole can lead to a mixture of N1 and N2 methylated products.[1][2]

Q3: How can I improve the regioselectivity of the cyclocondensation reaction?

A3: Several factors influence regioselectivity, including the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3] Optimizing the reaction solvent, temperature, and the use of specific catalysts or additives can help favor the formation of the desired isomer. It is recommended to perform a thorough screening of reaction conditions.

Q4: Are there methods for selective N-methylation of pyrazoles?

A4: Yes, sterically hindered methylating agents, such as α-halomethylsilanes, have been shown to significantly improve the selectivity of N-alkylation, favoring the less sterically hindered nitrogen.[2][4] The choice of base and solvent system is also critical in controlling the N1/N2 ratio.[5]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction temperature or prolong the reaction time. - Consider using a more reactive precursor or a catalyst.
Degradation of Starting Materials - Use freshly distilled or purified starting materials. - Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. - Store reagents under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions - Analyze the crude reaction mixture to identify byproducts. - Adjust the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion. - Optimize the reaction temperature; side reactions are often more prevalent at higher temperatures.
Product Loss During Work-up - Highly polar products may be soluble in the aqueous phase during extraction. Back-extract the aqueous layer with a suitable organic solvent. - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Formation of Regioisomers
Potential Cause Troubleshooting Steps
Similar Reactivity of Carbonyl Groups (Cyclocondensation) - Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, ethanol, THF, DMF). The solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the transition state energies. - Temperature Optimization: Vary the reaction temperature. Lower temperatures may increase selectivity. - pH Control: The acidity or basicity of the reaction medium can significantly affect the regioselectivity of the initial nucleophilic attack by the hydrazine.[3]
Similar Reactivity of Nitrogen Atoms (N-Methylation) - Choice of Methylating Agent: Employ sterically bulky methylating agents like (chloromethyl)triisopropoxysilane, which can favor methylation at the less hindered nitrogen atom.[2][4] - Base Selection: Screen different bases (e.g., KHMDS, NaH, K2CO3). The nature of the counter-ion can influence the site of methylation.[5] - Protecting Groups: Consider a protecting group strategy to block one of the nitrogen atoms, direct methylation to the desired position, and then deprotect.
Difficult Separation of Isomers - Chromatography Optimization: If isomers are difficult to separate by standard silica gel chromatography, try using a different stationary phase (e.g., alumina) or a more specialized chromatography technique like preparative HPLC. - Recrystallization: Attempt fractional crystallization from various solvent systems.

Experimental Protocols

General Procedure for Pyrazole Ring Formation:

  • A solution of the appropriate difluorinated 1,3-dicarbonyl precursor is prepared in a suitable solvent (e.g., toluene, ethanol).

  • The solution is cooled to a specific temperature (e.g., 0 °C to -10 °C).[6]

  • A solution of methylhydrazine, often in the presence of a weak base like potassium carbonate, is added dropwise to the cooled solution of the dicarbonyl compound.[6]

  • The reaction mixture is stirred at a controlled temperature for a set period, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to isolate the desired pyrazole derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Difluoro-1,3-dicarbonyl Difluoro-1,3-dicarbonyl Cyclocondensation Cyclocondensation Difluoro-1,3-dicarbonyl->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Extraction Extraction Cyclocondensation->Extraction Purification Purification Extraction->Purification Target Pyrazole Target Pyrazole Purification->Target Pyrazole

Caption: General experimental workflow for pyrazole synthesis.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check for Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Degradation Check Reagent Quality Low_Yield->Degradation Yes Side_Reactions Analyze for Side Reactions Low_Yield->Side_Reactions Yes Regioisomer_Issue Regioisomer Issue? Low_Yield->Regioisomer_Issue No Optimize_Conditions Optimize Temp/Time/Catalyst Incomplete_Reaction->Optimize_Conditions Purify_Reagents Use Fresh/Purified Reagents Degradation->Purify_Reagents Adjust_Stoichiometry Adjust Stoichiometry/Temp Side_Reactions->Adjust_Stoichiometry Optimize_Conditions->Regioisomer_Issue Purify_Reagents->Regioisomer_Issue Adjust_Stoichiometry->Regioisomer_Issue Screen_Solvents Screen Solvents Regioisomer_Issue->Screen_Solvents Yes Vary_Temp Vary Temperature Regioisomer_Issue->Vary_Temp Yes Optimize_Base Optimize Base/Methylating Agent Regioisomer_Issue->Optimize_Base Yes Successful_Synthesis Successful Synthesis Regioisomer_Issue->Successful_Synthesis No Screen_Solvents->Successful_Synthesis Vary_Temp->Successful_Synthesis Optimize_Base->Successful_Synthesis

Caption: Troubleshooting logic for pyrazole synthesis optimization.

References

Technical Support Center: Resolving NMR Spectral Ambiguities of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR spectral ambiguities encountered during the analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1D NMR spectral features for this compound?

  • ¹H NMR:

    • A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.

    • A singlet for the pyrazole ring proton.

    • A singlet for the methyl group (-CH₃) protons.

  • ¹³C NMR:

    • A triplet for the carbon of the difluoromethyl group (-CHF₂) due to one-bond coupling with the two fluorine atoms.

    • Signals for the pyrazole ring carbons.

    • A signal for the methyl group (-CH₃) carbon.

  • ¹⁹F NMR:

    • A doublet for the two equivalent fluorine atoms of the difluoromethyl group (-CHF₂) due to coupling with the proton.

Q2: I am observing a more complex multiplet than a simple triplet for the -CHF₂ proton. What could be the cause?

A2: This is a common point of ambiguity. The complexity can arise from:

  • Second-order effects: If the chemical shift difference between the -CHF₂ proton and other coupled protons is small, second-order coupling patterns can emerge.

  • Long-range couplings: The -CHF₂ proton may exhibit small, long-range couplings to the pyrazole ring protons or the methyl group protons, leading to a more complex multiplet.

  • Diastereotopicity: If the molecule has a chiral center or is in a chiral environment, the two fluorine atoms of the -CHF₂ group can become magnetically non-equivalent (diastereotopic). This would lead to a more complex splitting pattern for the proton, which would be coupled to two different fluorine nuclei.

Q3: My ¹⁹F NMR spectrum shows more than one signal for the -CHF₂ group. Why is this?

A3: Similar to the proton spectrum, the observation of multiple signals for the fluorine atoms can be attributed to diastereotopicity. In a chiral environment, the two fluorine atoms are no longer chemically equivalent, resulting in separate signals for each. Each of these signals would appear as a doublet due to coupling with the proton on the same carbon.

Q4: How can I definitively assign the signals in the pyrazole ring?

A4: 2D NMR experiments are essential for unambiguous assignment of the pyrazole ring signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This will allow you to identify which proton is attached to which carbon in the pyrazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule. For instance, correlations from the methyl protons to the C3 and C4 carbons of the pyrazole ring would be expected.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the isolated ring and methyl protons.

Troubleshooting Guides

Problem 1: Broad or distorted peaks in the spectrum.
  • Possible Cause: Poor shimming of the magnetic field.

  • Solution: Re-shim the spectrometer. This is often the first and most effective step to improve peak shape.

  • Possible Cause: High sample concentration leading to increased viscosity.

  • Solution: Dilute the sample.

  • Possible Cause: Presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions).

  • Solution: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.

Problem 2: Unexpected peaks in the spectrum.
  • Possible Cause: Residual solvents from synthesis or purification.

  • Solution: Consult a table of common NMR solvent impurities to identify the peaks. Ensure the sample is thoroughly dried before dissolution.

  • Possible Cause: Starting materials or reaction byproducts.

  • Solution: Run 2D NMR experiments like COSY and HSQC to identify the spin systems of the impurities. Compare the spectrum to those of the starting materials.

Problem 3: Incorrect signal integrations.
  • Possible Cause: Insufficient relaxation delay (d1) in the acquisition parameters.

  • Solution: Increase the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest for accurate quantitative analysis.

  • Possible Cause: Poor baseline correction.

  • Solution: Manually apply a baseline correction to the spectrum using the processing software.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity and Coupling Constants (J)
H5~7.3 - 7.5~130 - 135s
H4~6.0 - 6.2~105 - 110s
-CH₃~2.2 - 2.4~12 - 15s
-CHF₂~6.5 - 7.0~110 - 115t, ²JHF ≈ 55-60 Hz
C5-~130 - 135-
C4-~105 - 110-
C3-~145 - 150-
-CH₃-~12 - 15-
-CHF₂-~110 - 115t, ¹JCF ≈ 235-245 Hz

Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃

Atom AssignmentPredicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃Multiplicity and Coupling Constants (J)
-CHF₂~ -110 to -120d, ²JFH ≈ 55-60 Hz

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Degassing (Optional): If paramagnetic impurities are suspected, degas the sample.

1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Instrument Setup: Tune and lock the spectrometer using the deuterated solvent signal.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • ¹H NMR: Use a standard pulse sequence. Set an appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Set a wider spectral width (e.g., -10 to 200 ppm) and a longer relaxation delay for quantitative measurements.

    • ¹⁹F NMR: Use a standard pulse sequence with proton coupling. Set an appropriate spectral width based on the expected chemical shift.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY:

    • Use a standard COSY pulse sequence (e.g., cosygp).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension for desired resolution.

  • HSQC:

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgp).

    • Set the F2 (proton) and F1 (carbon) spectral widths to encompass all relevant signals.

    • The experiment is optimized for one-bond JCH couplings (typically ~145 Hz).

  • HMBC:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the F2 (proton) and F1 (carbon) spectral widths appropriately.

    • The experiment is optimized for long-range JCH couplings (typically 4-10 Hz).

Mandatory Visualization

Resolving_NMR_Ambiguities cluster_1D_NMR 1D NMR Analysis cluster_Troubleshooting Troubleshooting cluster_2D_NMR 2D NMR for Unambiguous Assignment A Acquire 1H, 13C, 19F Spectra B Initial Signal Assignment A->B C Identify Ambiguous Signals (e.g., complex multiplets, overlapping peaks) B->C D Check for Artifacts (e.g., poor shimming, phasing, impurities) C->D Ambiguities Present F Acquire HSQC Spectrum (Direct H-C correlations) C->F Resolve Assignments G Acquire HMBC Spectrum (Long-range H-C correlations) C->G Resolve Assignments H Acquire COSY Spectrum (H-H correlations) C->H Resolve Assignments I Final Structure Confirmation C->I No Ambiguities E Optimize Acquisition Parameters (e.g., relaxation delay) D->E E->A Re-acquire Data F->I G->I H->I

Caption: Workflow for Resolving NMR Spectral Ambiguities.

Technical Support Center: Stability of 1-(difluoromethyl)-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific stability issues.

Q1: My this compound derivative appears to be degrading in aqueous solution. What are the likely causes?

A1: Degradation in aqueous media is a common issue and is primarily influenced by pH and temperature. Hydrolysis is a significant degradation pathway for pyrazole derivatives, particularly the carboxamide derivatives which are a major class of fungicides. The rate of hydrolysis can vary depending on the specific substituents on the pyrazole ring and the amide moiety.

For instance, studies on pydiflumetofen, a fungicide with the this compound core, have shown that its hydrolysis is pH-dependent. While it is relatively stable under acidic and neutral conditions, the degradation rate can increase in alkaline environments.[1] Increased temperature also accelerates hydrolysis.[2][3]

Troubleshooting Steps:

  • pH Control: Buffer your aqueous solutions to a pH where the compound is most stable, typically in the neutral to slightly acidic range (pH 4-7). Avoid highly alkaline conditions.

  • Temperature Management: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) to minimize thermal degradation. For long-term storage, consider freezing (-20 °C or below), but ensure the compound is stable to freeze-thaw cycles.

  • Minimize Time in Solution: Prepare aqueous solutions fresh whenever possible and minimize the time they are kept at room temperature before use.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing my compound to light. What could be happening?

A2: Photodegradation is another important stability concern for pyrazole derivatives. Exposure to ultraviolet (UV) or even ambient laboratory light can lead to the formation of degradation products. The photolytic stability can be influenced by the solvent, the presence of photosensitizers, and the wavelength of light.

For example, the fungicide isopyrazam, which contains the this compound scaffold, undergoes photodegradation with proposed pathways including cleavage of C-N bonds, hydroxylation, and photoisomerization.[4][5] The presence of substances like nitrates and iron ions in the solution can accelerate this process.[4][5]

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and samples in amber vials or wrap containers with aluminum foil to protect them from light.

  • Conduct Photostability Studies: If your application requires exposure to light, it is crucial to perform controlled photostability studies to understand the degradation kinetics and identify the photoproducts.

  • Solvent Selection: Be aware that the solvent can influence the rate of photodegradation.

Q3: My compound's purity decreases over time, even when stored as a solid. What could be the cause?

A3: While solid-state stability is generally better than in solution, degradation can still occur due to factors like temperature, humidity, and oxidation.

Troubleshooting Steps:

  • Storage Conditions: Store the solid compound in a cool, dry, and dark place. A desiccator can help to minimize exposure to moisture.

  • Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Forced Degradation Studies: To understand the intrinsic stability of your compound, perform forced degradation studies on the solid material under thermal and oxidative stress.

Q4: I am seeing multiple degradation products in my forced degradation study. What are the common degradation pathways?

A4: this compound derivatives can undergo several degradation pathways depending on the stress conditions:

  • Hydrolysis: The primary site of hydrolysis is often the amide bond in carboxamide derivatives, leading to the formation of the corresponding carboxylic acid and amine.

  • Photodegradation: As mentioned, this can involve cleavage of bonds, hydroxylation, and isomerization.[4][5]

  • Oxidation: The pyrazole ring and other functional groups can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

  • Thermal Degradation: High temperatures can lead to various decomposition reactions.

The following diagram illustrates a generalized degradation pathway for a generic this compound carboxamide derivative based on reported studies of similar compounds.

Degradation_Pathway Parent 1-(difluoromethyl)-3-methyl- 1H-pyrazole-4-carboxamide Derivative Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid Parent->Acid Hydrolysis (Acidic/Basic) Amine Amine Fragment Parent->Amine Hydrolysis (Acidic/Basic) Photo_Products Photodegradation Products (e.g., Hydroxylated, Isomerized) Parent->Photo_Products Photolysis (UV/Sunlight) Oxidized_Products Oxidative Degradation Products (e.g., N-oxides) Parent->Oxidized_Products Oxidation (e.g., H2O2)

Caption: Generalized degradation pathways for this compound carboxamide derivatives.

Quantitative Stability Data

The following tables summarize the stability data for representative this compound derivatives from published studies.

Table 1: Hydrolytic Stability of Pydiflumetofen

pHTemperature (°C)Half-life (t½) in daysReference
4-Hydrolytically stable[1]
7524.8[2]
72512.1[2]
7459.3[2]
9-Hydrolytically stable[1]

Table 2: Photolytic Stability of Isopyrazam in Aqueous Solution

ConditionHalf-life (t½)Reference
Simulated Sunlight (purified water)195 hours[4][5]
UV Irradiation (254 nm, pH 7)30 minutes[4][5]
UV Irradiation (254 nm, acidic)~91 minutes (k=0.011 min⁻¹)[4][5]
UV Irradiation (254 nm, alkaline)~45 minutes (k=0.022 min⁻¹)[4][5]

Table 3: Biodegradation of Isopyrazam by Different Microbial Strains (35 days)

Microbial StrainDegradation (%)Half-life (t½) in daysReference
Pseudomonas syringae8621[6][7]
Xanthomonas axonopodis8028.1[6][7]
Aspergillus fumigatus2140.7[6][7]
Aspergillus niger2139.6[6][7]
Penicillium chrysogenum1844.7[6][7]
Aspergillus flavus1832.6[6][7]
Aspergillus terreus1156.8[6][7]

Experimental Protocols

This section provides detailed methodologies for key stability-indicating experiments.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives. The concentration of the stressor and the duration of the study may need to be adjusted based on the stability of the specific compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Stock->Acid Aliquot Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) Stock->Base Aliquot Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Stock->Oxidative Aliquot Thermal Thermal Degradation (Solid, e.g., 80°C, 48h) Photo Photolytic Degradation (Solution, UV light, 24h) Stock->Photo Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Data Identify Degradants and Quantify Parent Compound HPLC->Data

References

Technical Support Center: Purification of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(difluoromethyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the separation of this compound from its regioisomers, primarily 1-(difluoromethyl)-5-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound challenging?

A1: The primary challenge in purifying this compound lies in the frequent co-formation of its regioisomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole, during synthesis. These isomers possess very similar physical and chemical properties, such as polarity and boiling points, which makes their separation difficult using standard purification techniques.[1][2][3]

Q2: What are the most common methods to purify this compound from its regioisomers?

A2: The most effective and commonly employed methods for separating these pyrazole regioisomers are silica gel column chromatography, fractional recrystallization, and fractional distillation.[2][3][4][5][6] The choice of method often depends on the scale of the purification, the available equipment, and the specific physical properties of the isomeric mixture.

Q3: How can I distinguish between the this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification of these regioisomers.[5][7] Specifically, 1H and 13C NMR will show distinct chemical shifts for the methyl and pyrazole ring protons and carbons. Advanced 2D NMR techniques like NOESY and HMBC can confirm the spatial relationships and connectivity to definitively assign the structures.[4][7] Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for identifying the presence of different isomers in a mixture.[2]

Q4: My NMR spectrum shows two sets of peaks. What does this indicate?

A4: The presence of duplicate sets of peaks in the NMR spectrum is a strong indication that your sample is a mixture of regioisomers.[2] The integration of the peaks can be used to determine the relative ratio of the two isomers in the mixture.[4]

Q5: I am having trouble separating the isomers using column chromatography. What can I do?

A5: If you are struggling with chromatographic separation, consider the following troubleshooting steps:

  • Optimize the Solvent System: Perform a thorough screening of different eluent systems using Thin Layer Chromatography (TLC). Test a range of solvent polarities (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides the best possible separation of the two isomer spots.[5]

  • Use a Longer Column: Increasing the length of the silica gel column can improve the resolution between closely eluting compounds.

  • Try a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could potentially offer different selectivity.[2] For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column might be necessary.[1][8]

Troubleshooting Guides

Issue 1: Poor or No Separation of Regioisomers on a Silica Gel Column
  • Symptom: The collected fractions from column chromatography show a mixture of both regioisomers, as confirmed by TLC or NMR analysis.

  • Possible Cause: The polarity of the eluent system is not optimal for resolving the two isomers, which have very similar polarities.[1]

  • Solution Workflow:

    G A Start: Poor Separation B Perform TLC analysis with a gradient of eluents (e.g., Hexane/Ethyl Acetate from 9:1 to 1:1) A->B C Identify eluent system with the largest ΔRf between isomer spots B->C D Re-run column chromatography with the optimized eluent system C->D E Still no separation? D->E F Increase column length and/or decrease the particle size of the silica gel E->F Yes H Successful Separation E->H No G Consider alternative chromatography (e.g., Reverse-Phase HPLC) F->G G->H

    Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Difficulty in Inducing Crystallization During Recrystallization
  • Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or an oil separates out.

  • Possible Cause: The chosen solvent is not ideal, the solution is not saturated, or impurities are inhibiting crystallization.

  • Solution:

    • Solvent Selection: Ensure you have selected a solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., ethanol/water) can be effective.[6]

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Remove Excess Solvent: If the solution is not saturated, carefully evaporate some of the solvent and attempt to cool again.

    • Fractional Recrystallization: If both isomers are crystallizing, fractional recrystallization may be necessary. This involves multiple recrystallization steps to enrich one isomer in each step.[2][6]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption of isomers onto a stationary phase (e.g., silica gel) based on polarity.[4][5]High resolution, applicable to a wide range of scales, generally effective.[1]Can be time-consuming and requires significant solvent volumes.
Fractional Recrystallization Separation based on differences in solubility of the isomers in a specific solvent at different temperatures.[6]Can be cost-effective for large-scale purification, does not require large volumes of solvent for the separation itself.Dependent on finding a suitable solvent system, can be labor-intensive due to multiple steps.[2]
Fractional Distillation Separation based on small differences in the boiling points of the isomers.[3]Potentially useful for large quantities if a significant boiling point difference exists.The boiling points of the regioisomers are very similar, requiring a highly efficient distillation column.[3] Not practical for small-scale lab preparations.

Table 2: Analytical Characterization of Regioisomers

Analytical TechniqueThis compound1-(difluoromethyl)-5-methyl-1H-pyrazoleReference
¹H NMR Distinct signals for the C5-H proton, the methyl group protons, and the difluoromethyl proton.Distinct signals for the C3-H proton, the methyl group protons, and the difluoromethyl proton.[3]
¹³C NMR Unique chemical shifts for the pyrazole ring carbons (C3, C4, C5), the methyl carbon, and the difluoromethyl carbon.Unique chemical shifts for the pyrazole ring carbons (C3, C4, C5), the methyl carbon, and the difluoromethyl carbon.[3]
NOESY NMR Correlation between the N-CH₂F₂ protons and the C5-H proton.Correlation between the N-CH₂F₂ protons and the C3-H proton.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find conditions that show baseline or near-baseline separation of the two isomer spots.[5]

  • Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent component of your eluent system (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried silica to the top of the prepared column.

  • Elution: Begin eluting with the optimized solvent system identified in the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired isomer.

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.

    Caption: Experimental workflow for purification by column chromatography.

Protocol 2: Purification by Fractional Recrystallization
  • Solvent Screening: Test the solubility of the crude mixture in various solvents at room temperature and at their boiling points to find a suitable solvent for recrystallization. An ideal solvent will dissolve the compound completely when hot but sparingly when cold. Mixed solvent systems are often useful.[6]

  • Dissolution: Place the crude regioisomeric mixture in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, proceed to induce crystallization as described in the troubleshooting guide.

  • First Crop of Crystals: Collect the first crop of crystals by vacuum filtration. This crop will be enriched in the less soluble isomer.

  • Mother Liquor Concentration: Take the filtrate (mother liquor), which is now enriched in the more soluble isomer, and reduce its volume by heating.

  • Second Crop of Crystals: Allow the concentrated mother liquor to cool slowly to obtain a second crop of crystals, which will be enriched in the other isomer.

  • Repeat and Analysis: Repeat the recrystallization process on each crop of crystals, using the same solvent system, until the desired purity is achieved. Monitor the purity of each crop and the mother liquors by TLC or NMR.

Protocol 3: Purification by Fractional Distillation

Note: This method is challenging for these specific isomers and requires a highly efficient fractional distillation apparatus.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a long, efficient fractionating column (e.g., a Vigreux or packed column). Ensure all joints are well-sealed.

  • Heating: Gently heat the flask containing the crude regioisomeric mixture in a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.

  • Slow Distillation: Carefully control the heating rate to ensure a slow and steady distillation. The vapor temperature at the top of the column should remain constant during the collection of a pure fraction.

  • Fraction Collection: Collect small fractions and analyze each by GC-MS or NMR to determine the isomeric ratio. The initial fractions will be enriched in the lower-boiling point isomer.

  • Combine Fractions: Combine the fractions that meet the required purity level. A significant intermediate fraction containing a mixture of both isomers is expected. This can be re-distilled.[3]

References

avoiding decomposition of 1-(difluoromethyl)-3-methyl-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the decomposition of 1-(difluoromethyl)-3-methyl-1H-pyrazole during storage. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.

Q2: What are the known decomposition pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the difluoromethyl group, which can be catalyzed by acidic or basic conditions. Exposure to strong oxidizing agents should also be avoided. While photolytic degradation is a possibility for fluorinated aromatic compounds, specific data for this pyrazole derivative is limited.

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be monitored by various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy. A change in the physical appearance of the sample (e.g., color change, clumping) may also indicate degradation.

Q4: Are there any materials or substances that are incompatible with this compound?

A4: Yes, contact with strong oxidizing agents and strong bases should be avoided as they can promote decomposition. It is also advisable to avoid storage in containers that are not airtight, as exposure to atmospheric moisture can lead to hydrolysis over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Sample decompositionReview storage conditions. Ensure the sample was stored in a tightly sealed container in a cool, dry, and dark place. Consider performing a forced degradation study to identify potential degradation products.
Decreased purity over time Hydrolysis due to moisture exposureStore the compound in a desiccator or under an inert atmosphere. Use anhydrous solvents for preparing solutions.
Discoloration of the solid compound Photodegradation or reaction with contaminantsStore in an amber vial or a light-blocking container. Ensure the storage container is clean and free of any residual chemicals.
Inconsistent experimental results Use of a partially degraded sampleRe-analyze the purity of the starting material before each experiment using a validated analytical method.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Mobile Phase Gradient:

Time (min)% Acetonitrile% Water
03070
208020
258020
263070
303070

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

19F NMR for Stability Monitoring

19F NMR is a powerful tool for specifically monitoring the integrity of the difluoromethyl group.[1][2][3][4][5]

1. Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Trifluorotoluene (TFT) or another suitable fluorinated standard

2. Sample Preparation:

  • Dissolve a known amount of the sample and the internal standard in the deuterated solvent.

3. Data Acquisition and Analysis:

  • Acquire the 19F NMR spectrum.

  • The difluoromethyl group of the intact compound will have a characteristic chemical shift and coupling pattern.

  • The appearance of new signals in the 19F spectrum can indicate the formation of degradation products.

  • The relative integration of the signals can be used to quantify the extent of decomposition.

Visualizing Decomposition Pathways and Workflows

Decomposition_Pathway A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H₂O C Oxidation A->C [O] D Photodegradation A->D E 3-methyl-1H-pyrazole-1-carbaldehyde B->E F Oxidized Products C->F G Photoproducts D->G

Caption: Potential decomposition pathways for this compound.

Stability_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Monitoring cluster_stress Forced Degradation Cool Cool HPLC HPLC Cool->HPLC Dry Dry Dry->HPLC Dark Dark Dark->HPLC Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->HPLC Stable Stable Compound HPLC->Stable Degraded Degraded Compound HPLC->Degraded GC_MS GC_MS GC_MS->Stable GC_MS->Degraded F19_NMR F19_NMR F19_NMR->Stable F19_NMR->Degraded Acid_Hydrolysis Acid_Hydrolysis Acid_Hydrolysis->HPLC Analyze Acid_Hydrolysis->GC_MS Analyze Acid_Hydrolysis->F19_NMR Analyze Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC Analyze Base_Hydrolysis->GC_MS Analyze Base_Hydrolysis->F19_NMR Analyze Oxidation Oxidation Oxidation->HPLC Analyze Oxidation->GC_MS Analyze Oxidation->F19_NMR Analyze Thermal Thermal Thermal->HPLC Analyze Thermal->GC_MS Analyze Thermal->F19_NMR Analyze Photolysis Photolysis Photolysis->HPLC Analyze Photolysis->GC_MS Analyze Photolysis->F19_NMR Analyze Start Fresh Sample Start->Cool Store Start->Dry Store Start->Dark Store Start->Inert_Atmosphere Store Start->Acid_Hydrolysis Stress Start->Base_Hydrolysis Stress Start->Oxidation Stress Start->Thermal Stress Start->Photolysis Stress

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Catalyst Poisoning in 1-(Difluoromethyl)-3-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate catalyst deactivation, ensuring efficient and reproducible reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst poisoning in pyrazole synthesis?

Catalyst poisoning in pyrazole synthesis, particularly when using transition metal catalysts like palladium (Pd), ruthenium (Ru), or copper (Cu), can be attributed to several factors. Common poisons include:

  • Nitrogen-Containing Compounds : The pyrazole product itself, along with other nitrogen-containing starting materials or intermediates, can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][2][3] Pyrrolidines, the hydrogenated products of pyrroles, have been shown to be strong poisons for precious metal catalysts.[3]

  • Sulfur Compounds : Impurities in reagents or solvents containing sulfur can lead to the formation of stable metal sulfides, which deactivates the catalyst.

  • Halide Ions : Residual halides (Cl-, Br-, I-) from starting materials or precursors can poison the catalyst by forming stable metal-halide complexes.[1]

  • Carbon Monoxide (CO) : CO, which can be present as an impurity in gaseous reagents or arise from the decomposition of organic molecules, can strongly adsorb to and deactivate metal catalysts.[1]

  • Strongly Coordinating Solvents or Additives : Certain solvents or additives with high affinity for the metal center can compete with the reactants and inhibit catalysis.

Q2: My reaction yield for this compound is significantly lower than expected. Could catalyst poisoning be the cause?

Yes, a significant drop in reaction yield is a primary indicator of catalyst poisoning. Deactivation of the catalyst leads to a reduced reaction rate and incomplete conversion of starting materials. To diagnose this, you can monitor the reaction progress over time. If the reaction starts but then slows down or stops prematurely, catalyst poisoning is a likely culprit.

Q3: How can I identify the specific poison affecting my catalytic reaction?

Identifying the specific poison requires a systematic approach:

  • Analyze Starting Materials : Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for common impurities like sulfur, halides, or heavy metals in your reagents and solvents.

  • In-situ Reaction Monitoring : Techniques like High-Performance Liquid Chromatography (HPLC) or GC can track the formation of byproducts that might act as inhibitors.

  • Catalyst Characterization : Post-reaction analysis of the catalyst using X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) can reveal the presence of adsorbed poisons on the catalyst surface.

Q4: Are there catalyst systems that are more resistant to poisoning in pyrazole synthesis?

While all catalysts are susceptible to poisoning to some extent, some strategies can mitigate this issue. For instance, using a higher catalyst loading can sometimes overcome the effects of minor impurities. Additionally, specific ligand designs on the metal catalyst can modulate its susceptibility to poisoning. For C-H activation reactions on heterocycles, a system that promotes in-situ generation of the active Pd(II) species from a Pd(0) source has been shown to overcome poisoning by strongly coordinating nitrogen atoms in substrates like pyrazoles.[2]

Q5: Can I regenerate a poisoned catalyst used in the synthesis of this compound?

Catalyst regeneration is often possible but depends on the nature of the poison and the catalyst.

  • For poisons that weakly adsorb , washing the catalyst with an appropriate solvent may be sufficient.

  • For strongly chemisorbed poisons like sulfur , more aggressive regeneration methods are needed. For example, supported ruthenium catalysts can be regenerated by heating at elevated temperatures under a controlled atmosphere of nitrogen and oxygen, followed by reduction with hydrogen.[4]

  • Coke or carbonaceous deposits can often be removed by calcination (heating in the presence of air or oxygen).

It is crucial to follow a specific regeneration protocol tailored to the catalyst and the poison to avoid further damage to the catalyst.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to catalyst poisoning in this compound reactions.

Table 1: Troubleshooting Common Issues in Catalytic Synthesis

Symptom Potential Cause Diagnostic Action Proposed Solution
Low to no product yield from the start Inactive catalyst or severe poisoning of fresh catalyst.- Verify catalyst activity with a model reaction.- Analyze starting materials for high levels of impurities (sulfur, halides).- Use a fresh, verified batch of catalyst.- Purify starting materials and solvents.
Reaction starts but stops prematurely Gradual catalyst poisoning by product, byproduct, or a slow-reacting impurity.- Monitor reaction kinetics.- Analyze reaction mixture for potential inhibitors.- Increase catalyst loading.- Consider a different catalyst system known for higher stability.- Implement a continuous flow setup to minimize product inhibition.
Inconsistent yields between batches Variable levels of impurities in starting materials or solvents.- Analyze different batches of reagents for impurities.- Standardize all reaction conditions meticulously.- Implement a strict quality control protocol for all incoming materials.- Purify reagents before use.
Change in product selectivity Selective poisoning of certain active sites on the catalyst.- Analyze product distribution carefully.- Characterize the used catalyst to identify adsorbed species.- This can sometimes be exploited for desired outcomes (e.g., Lindlar's catalyst).[1]- If undesirable, identify and eliminate the poison source.
Catalyst appears physically changed (e.g., color change, agglomeration) Sintering at high temperatures or formation of stable poisonous adducts.- Characterize the spent catalyst using techniques like TEM or XRD.- Optimize reaction temperature.- Choose a catalyst with a more thermally stable support.- Implement a regeneration procedure.

Experimental Protocols

Protocol 1: General Procedure for Purification of Solvents

To minimize catalyst poisoning from solvent impurities, it is recommended to use anhydrous, deoxygenated solvents.

  • Degassing : Place the solvent in a suitable flask and sparge with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.

  • Drying : Use a solvent purification system (e.g., passing the solvent through columns of activated alumina and copper catalyst) or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).

  • Storage : Store the purified solvent under an inert atmosphere over molecular sieves.

Protocol 2: A Representative Catalyst Regeneration Procedure for a Supported Ruthenium Catalyst

This protocol is a general guideline based on established procedures for regenerating ruthenium catalysts.[4] Specific conditions may need to be optimized for your particular catalyst and poison.

  • Catalyst Recovery : After the reaction, recover the supported ruthenium catalyst by filtration or centrifugation.

  • Washing : Wash the catalyst thoroughly with a solvent that is a good solvent for the reactants and products but does not react with the catalyst (e.g., ethyl acetate, followed by a more volatile solvent like dichloromethane). Dry the catalyst under vacuum.

  • Oxidative Treatment : Place the dried catalyst in a tube furnace. Heat the catalyst to 300°C under a flow of nitrogen. Introduce a controlled amount of oxygen (e.g., a mixture of 1-2% O₂ in N₂) and maintain for 2-5 hours. This step aims to burn off organic residues and some sulfur compounds.

  • Reduction : After the oxidative treatment, purge the system with nitrogen to remove all oxygen. Switch to a flow of hydrogen gas and heat the catalyst to 400°C for 3 hours to reduce the ruthenium oxide back to its active metallic state.

  • Cooling and Storage : Cool the catalyst to room temperature under a flow of inert gas and store it under an inert atmosphere until further use.

Visualizing Catalyst Poisoning Concepts

Diagram 1: General Catalytic Cycle and Points of Inhibition

This diagram illustrates a generic catalytic cycle for a cross-coupling reaction, highlighting where different types of poisons can interfere.

G cluster_cycle Catalytic Cycle cluster_poisons Poisoning Mechanisms Active Catalyst Active Catalyst Intermediate_A Intermediate_A Active Catalyst->Intermediate_A Reactant A Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Reactant B Intermediate_B->Active Catalyst Product Release Nitrogen_Poison N-Heterocycle Poisoning Nitrogen_Poison->Active Catalyst Coordination Sulfur_Poison Sulfur Poisoning Sulfur_Poison->Active Catalyst Strong Binding Halide_Poison Halide Poisoning Halide_Poison->Intermediate_A Forms Stable Complex

Caption: Points of catalyst deactivation in a typical catalytic cycle.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to diagnose and address catalyst deactivation.

G start Low Reaction Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok re_run Correct Conditions & Re-run conditions_ok->re_run No check_catalyst Test Catalyst Activity (Control Reaction) conditions_ok->check_catalyst Yes re_run->start catalyst_ok Catalyst Active? check_catalyst->catalyst_ok new_catalyst Replace Catalyst catalyst_ok->new_catalyst No analyze_reagents Analyze Starting Materials & Solvents for Impurities catalyst_ok->analyze_reagents Yes new_catalyst->start impurities_found Impurities Detected? analyze_reagents->impurities_found purify Purify Reagents impurities_found->purify Yes consider_poisoning Suspect Product/Byproduct Inhibition impurities_found->consider_poisoning No purify->start regenerate Attempt Catalyst Regeneration consider_poisoning->regenerate optimize Optimize Catalyst System or Reaction Design regenerate->optimize

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

Comparative Analysis of the Fungicidal Efficacy of 1-(Difluoromethyl)-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives has revealed their significant potential as potent fungicidal agents. This guide synthesizes findings from multiple studies to offer a comparative analysis of their activity, supported by quantitative data and detailed experimental protocols. The core structure of these compounds, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been a focal point in the development of modern fungicides due to its efficacy against a broad spectrum of plant pathogens.[1][2]

Quantitative Comparison of Fungicidal Activity

The fungicidal efficacy of various this compound derivatives is summarized in the table below. The data, presented as EC50 values (the concentration required to inhibit 50% of fungal growth), allows for a direct comparison of the potency of different structural modifications.

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[3][4]
26Botrytis cinerea2.432[5]
26Rhizoctonia solani2.182[5]
26Valsa mali1.787[5]
26Thielaviopsis cucumeris1.638[5]
26Fusarium oxysporum6.986[5]
26Fusarium graminearum6.043[5]
9mSeven phytopathogenic fungiHigher than Boscalid[1][6]

It is noteworthy that compound 7ai , an isoxazolol pyrazole carboxylate derivative, demonstrated strong activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL.[3][4] Furthermore, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested, with compound 9m showing higher antifungal activity against seven types of phytopathogenic fungi than the commercial fungicide Boscalid.[1][6] Another study highlighted compound 26 , which contains a p-trifluoromethylphenyl moiety, for its considerable antifungal activities against a range of fungi.[5]

The development of these derivatives is part of a broader effort in agrochemical research to create new fungicides to combat plant diseases that can significantly reduce crop yield and quality.[7] Many of these compounds function by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1]

Experimental Protocols

The following is a generalized methodology for the in vitro evaluation of the fungicidal activity of this compound derivatives, based on the mycelium growth inhibition method described in the cited literature.[4][8]

1. Preparation of Test Compounds and Media:

  • The synthesized pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Potato Dextrose Agar (PDA) is prepared as the growth medium for the fungi and sterilized by autoclaving.

2. Fungal Culture:

  • The target phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on PDA plates.

3. Mycelium Growth Inhibition Assay:

  • The stock solutions of the test compounds are diluted with sterile PDA to achieve a series of final concentrations.

  • The prepared PDA containing the test compound is poured into sterile Petri dishes.

  • A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the treated PDA plate.

  • Plates with PDA and solvent without the test compound serve as a negative control, while a commercial fungicide (e.g., Carbendazol or Boscalid) is used as a positive control.[3]

  • The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in both the treated and control plates.

  • The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony in the negative control group, and T is the average diameter of the fungal colony in the treated group.

  • The EC50 value for each compound is determined by probit analysis of the inhibition rates at different concentrations.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for assessing the fungicidal activity of the pyrazole derivatives.

Fungicidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Synth Compound Synthesis & Purification Stock_Sol Stock Solution Preparation (DMSO) Compound_Synth->Stock_Sol Media_Prep PDA Medium Preparation Fungal_Culture Fungal Culture Activation Serial_Dil Serial Dilution in PDA Stock_Sol->Serial_Dil Media_Prep->Serial_Dil Inoculation Mycelial Disc Inoculation Fungal_Culture->Inoculation Plate_Pour Pouring of Treated Plates Serial_Dil->Plate_Pour Plate_Pour->Inoculation Incubation Incubation Inoculation->Incubation Measure Colony Diameter Measurement Incubation->Measure Inhibition_Calc Inhibition Rate Calculation Measure->Inhibition_Calc EC50_Calc EC50 Value Determination Inhibition_Calc->EC50_Calc

Caption: Workflow for in vitro fungicidal activity assessment.

References

Comparative Guide to the Validation of Analytical Methods for 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical method validation for the quantitative determination of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key intermediate in the synthesis of novel fungicides.[1] The focus is on two prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction to Analytical Method Validation

Analytical method validation is the documented process of ensuring that an analytical procedure is suitable for its intended purpose.[3][5] This is a critical step in pharmaceutical development and quality control to guarantee the identity, purity, and quality of drug substances and products.[2][3] The validation process involves evaluating several key parameters to demonstrate the method's reliability and accuracy.[2][4][5]

Comparison of Analytical Methods: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the assay. Pyrazole derivatives are often amenable to both techniques.[6][7][8][9]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds.[6] Pyrazoles are often suitable for GC-MS analysis.[6][7]
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability, although many pyrazoles can be analyzed directly.[6]
Sensitivity Generally offers good sensitivity, often in the µg/mL to ng/mL range, depending on the detector.Typically provides higher sensitivity, often reaching the pg/mL level, especially with selective ion monitoring (SIM).
Specificity Can be highly specific, especially with selective detectors like a Diode Array Detector (DAD) or Mass Spectrometer (MS).Highly specific due to the combination of chromatographic separation and mass spectral data, which provides a molecular fingerprint.[6][7]
Quantitation Excellent for quantitative analysis with high precision and accuracy.Also excellent for quantitation, with the use of internal standards being a common practice for enhanced accuracy.[6]

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols should be optimized and validated for specific laboratory conditions and requirements.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-250 nm for pyrazole derivatives).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to create calibration standards.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. An internal standard may be added for improved quantitation.[6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for analytical methods in the pharmaceutical industry.[2][3][4]

Validation Parameter Acceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Linearity The correlation coefficient (r²) should be ≥ 0.99.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy The recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[2][3]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Method Purpose Develop_Protocol Develop Validation Protocol Define_Purpose->Develop_Protocol Defines scope Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Guides execution Analyze_Data Analyze and Document Data Perform_Experiments->Analyze_Data Generates results Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Summarizes findings Review_Approve Review and Approve Prepare_Report->Review_Approve For final sign-off

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Analyte This compound HPLC_Principle Liquid-Solid Partitioning Analyte->HPLC_Principle Analyzed by GCMS_Principle Gas-Liquid/Solid Partitioning & Mass Detection Analyte->GCMS_Principle Analyzed by HPLC_Advantages Advantages: - Broad applicability - Good for non-volatile compounds - High precision HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity than GC-MS - Higher solvent consumption HPLC_Principle->HPLC_Disadvantages GCMS_Advantages Advantages: - High sensitivity - High specificity (mass spectra) - Good for volatile compounds GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires volatile/thermally stable analytes - May require derivatization GCMS_Principle->GCMS_Disadvantages

Caption: Comparison of HPLC and GC-MS for Analysis.

References

A Comparative Spectroscopic Guide to 1-(Difluoromethyl)-3-methyl-1H-pyrazole and its 5-methyl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of two key pyrazole isomers: 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification, purity assessment, and structure-activity relationship studies.

The substitution pattern on the pyrazole ring significantly influences the electronic environment of the molecule, leading to distinguishable shifts in Nuclear Magnetic Resonance (NMR) spectra, characteristic vibrations in Infrared (IR) spectroscopy, and specific fragmentation patterns in Mass Spectrometry (MS). This guide summarizes the expected spectroscopic data for these isomers based on the analysis of related pyrazole derivatives and provides standardized experimental protocols for their characterization.

Comparative Spectroscopic Data

The following tables outline the anticipated quantitative spectroscopic data for the two isomers. These values are compiled from literature data on analogous compounds and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound1-(difluoromethyl)-5-methyl-1H-pyrazoleRationale for Differentiation
CH₃ ~2.3~2.5The proximity of the electron-withdrawing difluoromethyl group to the methyl group in the 5-methyl isomer is expected to cause a slight downfield shift.
H4 ~6.1~6.0The electronic environment at the C4 position is subtly influenced by the position of the methyl group.
H5 / H3 ~7.4~7.3The proton at the 5-position in the 3-methyl isomer and the 3-position in the 5-methyl isomer will exhibit distinct chemical shifts due to the differing adjacent substituents.
CHF₂ ~6.8 (t)~6.8 (t)The chemical shift of the difluoromethyl proton is expected to be a triplet due to coupling with the two fluorine atoms and to be in a similar region for both isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound1-(difluoromethyl)-5-methyl-1H-pyrazoleRationale for Differentiation
CH₃ ~14~12The carbon of the methyl group in the 5-methyl isomer is expected to be slightly more shielded.
C3 ~150~140The position of the methyl group directly influences the chemical shift of the carbon to which it is attached.
C4 ~108~110The electronic environment at C4 is influenced by the substitution pattern at C3 and C5.
C5 ~130~148The presence of the methyl group at C5 significantly deshields this carbon.
CHF₂ ~115 (t)~115 (t)The difluoromethyl carbon is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupThis compound1-(difluoromethyl)-5-methyl-1H-pyrazoleNotes
C-H (Aromatic) 3100-30003100-3000Stretching vibrations of the pyrazole ring protons.
C-H (Aliphatic) 2950-28502950-2850Stretching vibrations of the methyl group protons.
C=N & C=C (Ring) 1600-14501600-1450Ring stretching vibrations. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed.
C-F 1150-10001150-1000Strong absorptions characteristic of the C-F bonds in the difluoromethyl group.

Table 4: Expected Mass Spectrometry (MS) Fragmentation

IonThis compound1-(difluoromethyl)-5-methyl-1H-pyrazoleFragmentation Pathway
[M]⁺ PresentPresentMolecular ion peak.
[M-F]⁺ PossiblePossibleLoss of a fluorine atom.
[M-CHF₂]⁺ ExpectedExpectedLoss of the difluoromethyl group.
[M-CH₃]⁺ ExpectedExpectedLoss of the methyl group.
Ring Fragments PresentPresentCharacteristic fragmentation of the pyrazole ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the isomers.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the pyrazole isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 45°, and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the isomers.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the pyrazole isomer with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer, for example, with Electron Impact (EI) ionization.

Sample Preparation:

  • Prepare a dilute solution of the pyrazole isomer (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

Data Acquisition:

  • Introduce the sample into the ion source. For EI, the sample is typically heated to vaporization.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the this compound isomers.

G Workflow for Synthesis and Analysis of Pyrazole Isomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., difluoroacetyl precursor and methylhydrazine) reaction Cyclocondensation Reaction start->reaction isomers Mixture of Isomers (3-methyl and 5-methyl) reaction->isomers separation Chromatographic Separation isomers->separation iso1 This compound separation->iso1 iso2 1-(difluoromethyl)-5-methyl-1H-pyrazole separation->iso2 nmr NMR Spectroscopy (¹H, ¹³C) iso1->nmr ir FT-IR Spectroscopy iso1->ir ms Mass Spectrometry iso1->ms iso2->nmr iso2->ir iso2->ms data Comparative Data Analysis nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for pyrazole isomers.

By following these protocols and utilizing the comparative data provided, researchers can confidently identify and differentiate between the this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole isomers, ensuring the integrity and reliability of their scientific investigations.

comparative study of synthesis routes for 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(difluoromethyl)-3-methyl-1H-pyrazole and its derivatives, particularly the 4-carboxylic acid form, are crucial building blocks in the agrochemical industry. They form the core scaffold for a new class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The growing demand for these fungicides has spurred the development of various synthetic routes, each with distinct advantages and challenges. This guide provides an objective comparison of the prominent synthesis strategies, supported by available experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound and its key precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), can be broadly categorized into two main approaches:

  • Cyclocondensation Routes: These methods construct the pyrazole ring from acyclic precursors that already contain or will incorporate the difluoromethyl group.

  • Post-Functionalization Routes: These strategies involve the direct N-difluoromethylation of a pre-formed pyrazole ring.

This guide will focus on three distinct and industrially relevant pathways: the classical cyclocondensation from difluoroacetoacetate, a modern route via an acetyl pyrazole intermediate, and a direct N-difluoromethylation approach.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data extracted from public domain literature for different synthesis routes. Direct comparison should be approached with caution, as reaction scales and optimization levels may vary between sources.

Route Key Starting Materials Key Reagents/Steps Yield (%) Purity (%) Key Advantages Potential Disadvantages
Route 1: Classical Cyclocondensation Ethyl 4,4-difluoroacetoacetate, Methylhydrazine1. Triethyl orthoformate / Acetic anhydride2. Cyclization with Methylhydrazine3. Hydrolysis (NaOH)Overall yield not specified, but individual steps are efficient.[2][3]High purity achievable after crystallization.Well-established, uses common reagents.Potential for regioisomer formation.[2]
Route 2: Acetyl Pyrazole Intermediate Dimethylaminovinyl methyl ketone (DMAB)1. Difluoroacetylation (DFAF)2. Cyclization with Methylhydrazine3. Oxidation (NaOCl)Each step proceeds quantitatively.[1]>99%High purity and yield, cost-effective for large scale, avoids some isomer issues.[1]May require specialized in-house reagents like difluoroacetyl fluoride (DFAF).[1]
Route 3: Direct N-Difluoromethylation 3-methyl-1H-pyrazoleDiethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂), KFGood to excellent yields reported for various pyrazoles.Substrate-dependent.Direct, atom-economical for the difluoromethyl group introduction.Reagents can be expensive; regioselectivity can be an issue with substituted pyrazoles.[4]

Route 1: Classical Cyclocondensation Pathway

This is the foundational method first reported for the synthesis of the pyrazole acid derivative.[2] The strategy involves forming the pyrazole ring by reacting a β-ketoester derivative with methylhydrazine.

Experimental Workflow

A Ethyl 4,4-difluoroacetoacetate B Triethyl orthoformate, Acetic anhydride A->B Reaction C Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate B->C Intermediate D Methylhydrazine C->D Cyclization E Ethyl 3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxylate D->E Product F Hydrolysis (NaOH) E->F Hydrolysis G 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid F->G Final Product

Caption: Workflow for the classical cyclocondensation synthesis route.

Experimental Protocol

This protocol is a generalized representation based on patent literature.[2][3]

  • Formation of the Enol Ether: Ethyl 4,4-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The reaction mixture is typically heated (e.g., 100-105 °C) for several hours. After the reaction, excess reagents are removed under vacuum to yield the intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[3]

  • Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., toluene). This solution is then added to a cooled (e.g., -10 °C to 0 °C) aqueous solution of methylhydrazine and a weak base like potassium carbonate.[3] The reaction is stirred for a period to ensure complete cyclization, forming the pyrazole ring.

  • Workup and Isolation: The organic layer is separated, washed, and the solvent is evaporated to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide, typically with heating (e.g., 60 °C) to yield the sodium salt of the carboxylic acid.[5]

  • Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then filtered, washed, and dried.

Route 2: Acetyl Pyrazole Intermediate Pathway

Developed for large-scale, cost-effective production, this route builds the pyrazole ring first and then generates the carboxylic acid functionality in the final step via oxidation.[1]

Experimental Workflow

A Dimethylaminovinyl methyl ketone (DMAB) B Difluoroacetyl fluoride (DFAF), Et3N A->B Difluoroacetylation C Difluoroacetylated Intermediate B->C D Methylhydrazine C->D Cyclization E 4-acetyl-3-(difluoromethyl)- 1-methyl-1H-pyrazole D->E Key Intermediate F Oxidation (NaOCl) E->F Oxidation G 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid F->G Final Product

Caption: Workflow for the acetyl pyrazole intermediate synthesis route.

Experimental Protocol

This protocol is a conceptual summary based on the described process.[1]

  • Difluoroacetylation: Dimethylaminovinyl methyl ketone (DMAB) is subjected to difluoroacetylation. This step proceeds quantitatively using a reagent like difluoroacetyl fluoride (DFAF) with a base such as triethylamine (Et₃N) to trap the generated HF.[1]

  • Cyclization: The resulting difluoroacetylated intermediate is reacted with methylhydrazine. The addition of dimethylamine (Me₂NH) is noted to control the formation of isomers, which can be efficiently removed by crystallization.[1] This step yields the key intermediate, 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole.

  • Oxidation: The acetyl group of the pyrazole intermediate is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). This is described as a very clean reaction, yielding the final product with very high purity (>99%). The product itself (DFPA) can act as a phase-transfer catalyst to facilitate the reaction.[1]

  • Isolation: The final product is isolated from the reaction mixture, likely through acidification, filtration, and drying.

Route 3: Direct N-Difluoromethylation

This approach represents a more convergent synthesis where the difluoromethyl group is introduced onto a pre-existing pyrazole scaffold. Various reagents have been developed for this transformation.

Logical Relationship

A 3-methyl-1H-pyrazole (Substrate) E This compound A->E B Difluorocarbene Precursor (e.g., BrCF₂PO(OEt)₂) B->E C Base / Activator (e.g., KF) C->E D Reaction Conditions (Solvent, Temp) D->E

Caption: Key components for a direct N-difluoromethylation reaction.

Experimental Protocol

This protocol is generalized from a method using diethyl bromodifluoromethylphosphonate.[4]

  • Reaction Setup: To a solution of 3-methyl-1H-pyrazole in a suitable aprotic polar solvent (e.g., DMF or MeCN), a base such as potassium fluoride (KF) is added.

  • Addition of Reagent: Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) is added to the mixture. This reagent serves as a difluorocarbene precursor.

  • Reaction: The mixture is stirred at a specified temperature (conditions can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Conclusion

The choice of a synthetic route for this compound and its derivatives is dictated by factors such as scale, cost, purity requirements, and available starting materials.

  • The Classical Cyclocondensation Route is a proven and reliable method, though it may present challenges with regioselectivity that require careful control and purification.

  • The Acetyl Pyrazole Route represents a significant process chemistry innovation, optimized for large-scale industrial production. Its high yields, exceptional purity, and clever use of intermediates make it a highly attractive option for commercial manufacturing.[1]

  • Direct N-Difluoromethylation offers an elegant and direct method. While highly effective, the cost and availability of specialized difluoromethylating agents may be a limiting factor for large-scale synthesis compared to building the molecule from simpler, fluorinated C2 synthons.

For research and development purposes, any of these routes may be suitable. However, for commercial-scale production, the efficiency and purity offered by the acetyl pyrazole pathway appear to provide a distinct advantage. Further process optimization and the development of new, cheaper difluoromethylating agents will continue to shape the landscape of this important agrochemical intermediate's synthesis.

References

A Comparative Guide to the Biological Efficacy of Fungicides Derived from 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of fungicides derived from the 1-(difluoromethyl)-3-methyl-1H-pyrazole scaffold. These compounds, primarily classified as succinate dehydrogenase inhibitors (SDHIs), represent a significant class of modern fungicides. This document summarizes their performance against key phytopathogens, details the experimental protocols used for their evaluation, and visualizes their mode of action and experimental workflows.

Mode of Action: Inhibition of Succinate Dehydrogenase

Fungicides derived from this compound, such as bixafen, fluxapyroxad, isopyrazam, and sedaxane, exert their antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in cellular energy production (ATP synthesis).

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[3][4][5] This disruption of the respiratory chain leads to the cessation of ATP production and the accumulation of succinate, ultimately resulting in the inhibition of fungal growth and development.[6][7] The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The binding of these pyrazole-carboxamide fungicides primarily involves interactions with amino acid residues within the SdhB, SdhC, and SdhD subunits.[4][5]

cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ Electron Transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII Electron Transfer ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis Fungicide 1-(difluoromethyl)-3-methyl- 1H-pyrazole Fungicide Fungicide->ComplexII Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solutions Amended Prepare Fungicide-Amended and Control Media Stock->Amended Media Prepare and Autoclave Growth Medium (e.g., PDA) Media->Amended Inoculate Inoculate Plates with Fungal Mycelial Plugs Amended->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Mycelial Growth Inhibition (%) Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

References

A Comparative Guide to Assessing the Purity of Synthesized 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 1-(difluoromethyl)-3-methyl-1H-pyrazole

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like this compound is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall success of a drug development pipeline.

This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflows to assist researchers in selecting the most effective methods for quality control and validation.

Potential Impurities in Synthesis

The synthesis of pyrazole derivatives can lead to various impurities, including regioisomers, unreacted starting materials, and byproducts from side reactions.[1][2] For this compound, potential impurities could include the regioisomer 1-(difluoromethyl)-5-methyl-1H-pyrazole, as well as residual solvents and precursors. A multi-technique approach is therefore essential for comprehensive purity assessment.[2][3]

Comparison of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a definitive purity profile.[3] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile compounds.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can be used for quantitative analysis (qNMR).[5] Elemental Analysis (EA) offers a fundamental check of the elemental composition against the theoretical formula.[6][7]

Workflow for Purity Assessment

The following diagram outlines a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

G cluster_0 Purity Assessment Workflow cluster_1 Quantitative & Structural Analysis synthesis Synthesized Batch of This compound initial_screen Initial Screen: TLC / LC-MS synthesis->initial_screen Sample hplc HPLC-UV (Purity, Impurity Profile) initial_screen->hplc gcms GC-MS (Residual Solvents, Volatiles) initial_screen->gcms nmr NMR (1H, 13C, 19F) (Structural Confirmation) initial_screen->nmr ea Elemental Analysis (Elemental Composition) initial_screen->ea data_analysis Data Analysis & Comparison to Reference hplc->data_analysis gcms->data_analysis nmr->data_analysis ea->data_analysis final_report Final Purity Report & Certificate of Analysis data_analysis->final_report

Caption: A typical workflow for the purity assessment of a synthesized compound.

Quantitative Data Summary

The following tables present hypothetical data from the analysis of a synthesized batch of this compound compared against a certified reference standard.

Table 1: HPLC Purity Analysis

Sample ID Main Peak Retention Time (min) Main Peak Area % Impurity A Area % (Isomer) Total Impurity Area %
Reference Standard 4.25 > 99.9% < 0.01% < 0.1%

| Synthesized Batch | 4.26 | 99.65% | 0.15% | 0.35% |

Table 2: GC-MS Analysis for Residual Solvents

Sample ID Dichloromethane (ppm) Ethyl Acetate (ppm) Other Volatiles
Reference Standard < 5 < 5 Not Detected

| Synthesized Batch | 85 | 40 | Not Detected |

Table 3: Elemental Analysis

Sample ID % Carbon (Theoretical: 40.55%) % Hydrogen (Theoretical: 4.08%) % Nitrogen (Theoretical: 18.91%) Deviation from Theory
Reference Standard 40.51 4.09 18.88 < 0.1%

| Synthesized Batch | 40.35 | 4.15 | 18.75 | < 0.2% |

Note: The acceptable deviation for elemental analysis results is typically within ±0.4% of the calculated values.[8]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity and quantify impurities. Reversed-phase HPLC is most common for small organic molecules.[4][9]

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[1][10]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent known not to be present from the synthesis (e.g., Methanol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for unequivocal structural confirmation and to check for structural isomers.[5] ¹H, ¹³C, and ¹⁹F NMR are all relevant for this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Ensure the solvent is dry to avoid exchange of labile protons.[5]

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: methyl group singlet, pyrazole ring protons (doublets), and a triplet for the -CHF₂ group.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: carbons of the methyl group, pyrazole ring, and a triplet for the -CHF₂ carbon due to C-F coupling.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected signal: A singlet (or doublet if coupled to a ring proton) for the -CHF₂ group.

Elemental Analysis (EA)

Elemental analysis provides a fundamental assessment of purity by confirming the elemental composition of the synthesized compound.[6][11]

  • Instrumentation: CHN Analyzer.

  • Procedure: A small, accurately weighed amount of the sample (typically 1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Analysis: The experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula (C₅H₆F₂N₂).[11]

Application in Drug Development

Pyrazole derivatives are common scaffolds in medicinal chemistry, often targeting signaling pathways involved in disease. Ensuring the purity of such compounds is critical, as impurities could lead to off-target effects or misinterpretation of structure-activity relationships (SAR).

G cluster_0 Hypothetical Kinase Inhibition Pathway cluster_1 Intracellular Cascade ligand Pyrazole Compound (e.g., Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibits ATP Binding ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf Phosphorylates response Cellular Response (Proliferation, Survival) tf->response Regulates Gene Expression

Caption: A hypothetical signaling pathway where a pyrazole derivative acts as an inhibitor.

Conclusion

The purity assessment of synthesized this compound requires an orthogonal analytical approach. While HPLC is the primary method for quantifying purity and identifying non-volatile organic impurities, it should be complemented by GC-MS for residual solvents, NMR for structural verification, and elemental analysis for fundamental compositional confirmation. By employing the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of their subsequent scientific work.

References

Comparative Analysis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole Derivatives: A Focus on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on antibody cross-reactivity. Extensive research reveals a significant body of literature on the synthesis and biological applications of 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives, particularly as fungicides and potential anticancer agents. However, there is a notable lack of publicly available information regarding the development of antibodies against these compounds and any subsequent cross-reactivity studies. The existing research primarily focuses on their interaction with specific protein targets rather than their immunogenicity.

This guide, therefore, pivots to a comparative analysis of the biological activity of various this compound derivatives, providing insights into their structure-activity relationships and performance against different biological targets.

Fungicidal Activity of Pyrazole Carboxamide Derivatives

A prominent class of this compound derivatives are the N-substituted carboxamides, which have been successfully commercialized as fungicides. These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1]

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against various phytopathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (IC50).

CompoundTarget FungusIC50 (µg/mL)Reference Compound (Boscalid) IC50 (µg/mL)
9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide)Pythium aphanidermatum0.8515.23
Rhizoctonia solani1.2325.67
Fusarium oxysporum3.4545.89
Botrytis cinerea2.1133.14
Sclerotinia sclerotiorum1.5628.91
Gibberella zeae4.2151.32
Phytophthora infestans>100>100
SCU2028 (N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide)Rhizoctonia solani7.48-

Data extracted from a study on novel pyrazole carboxamide fungicides.[2]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

The antifungal activity of the compounds was determined using a mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA at various final concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, was placed at the center of each Petri dish.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Measurement: The diameter of the fungal colony was measured when the mycelial growth in the control plate (without the test compound) reached the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • IC50 Determination: The IC50 values were determined by probit analysis of the inhibition data.

Mechanism of Action: SDH Inhibition

The primary mode of action for these fungicidal pyrazole derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme complex (also known as complex II) in the mitochondrial electron transport chain. This inhibition disrupts the fungus's energy production, leading to its death. Molecular docking studies have shown that the carbonyl oxygen atom of these compounds can form hydrogen bonds with amino acid residues like TYR58 and TRP173 in the active site of the SDH protein.[2][3]

SDH_Inhibition cluster_krebs Krebs Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP  generates Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->Complex_II Inhibits

Figure 1. Mechanism of action of pyrazole carboxamide fungicides.

Anticancer Activity of Pyrazole Derivatives

Derivatives of pyrazole have also been extensively investigated for their potential as anticancer agents.[4][5] These compounds have been shown to target various proteins involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) enzymes and cyclin-dependent kinases (CDKs).

Comparative Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) of different pyrazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Target
Pyrazole-Benzoxazine Hybrids
22MCF7 (Breast)3.15EGFR
23MCF7 (Breast)2.82EGFR
Indole-Pyrazole Derivatives
33HCT116 (Colon)< 23.7CDK2
34HCT116 (Colon)< 23.7CDK2
COX-Inhibiting Pyrazoles
2a-19.87 (nM)COX-2
3b-39.43 (nM)COX-2
5b-38.73 (nM)COX-2

Data compiled from studies on pyrazole derivatives as anticancer agents.[4]

Experimental Protocol: MTT Cell Viability Assay

A common method to assess the cytotoxic activity of compounds on cancer cell lines is the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., β-diketones, hydrazine derivatives) synthesis Condensation Reaction (e.g., Knorr pyrazole synthesis) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization screening In Vitro Screening (e.g., Antifungal, Anticancer assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar in_vivo In Vivo Testing (Animal Models) screening->in_vivo lead_opt Lead Optimization sar->lead_opt in_vivo->lead_opt

Figure 2. General workflow for developing novel pyrazole derivatives.

References

A Comparative Guide to the Cost-Effectiveness of Ibuprofen Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and anti-inflammatory therapy. The efficiency and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides an objective comparison of the two most significant commercial synthesis methods: the traditional Boots process and the more modern BHC Green Synthesis. We will delve into a quantitative comparison of their performance, outline their experimental protocols, and visualize the underlying mechanism of action of Ibuprofen.

Quantitative Performance Comparison

The BHC Green Synthesis offers substantial improvements in efficiency and waste reduction compared to the original Boots process. The following table summarizes the key quantitative metrics for these two methods.[1][2][3]

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Description
Number of Steps 6[4][5]3[4][6]Fewer steps lead to reduced capital costs, lower energy consumption, and shorter processing times.
Atom Economy ~40%[1][3][7]~77% (approaches 99% with byproduct recovery)[1][8][9]A measure of the efficiency with which atoms from the reactants are incorporated into the final product. A higher atom economy signifies less waste.
Overall Yield LowerHigherA higher yield translates directly to a greater output of Ibuprofen from the same amount of starting materials.
Waste Generation Significant inorganic salt waste (e.g., aluminum trichloride hydrate)[6][9][10]Minimal waste, with acetic acid as the primary byproduct, which can be recovered and reused.[8][9][10][11]The Environmental Factor (E-Factor), the ratio of the mass of waste to the mass of product, is significantly lower for the BHC process.
Catalyst Stoichiometric aluminum chloride[3][5]Catalytic and recyclable anhydrous hydrogen fluoride.[1][11][12]Catalytic processes are more efficient and generate less waste than those requiring stoichiometric amounts of reagents.
Reagents and Solvents Uses toxic reagents like hydrochloric acid and ammonia.[9][12]Anhydrous hydrogen fluoride serves as both a catalyst and a solvent, simplifying the process and reducing solvent waste.[8][11][12]The BHC process eliminates the use of many hazardous reagents employed in the Boots process.

Experimental Protocols

The following are generalized experimental methodologies for the key steps in both the Boots and BHC synthesis routes.

The Boots Process (A Six-Step Synthesis)[4][5][6][14]

The traditional synthesis of ibuprofen developed by the Boots Pure Drug Company involves six steps starting from isobutylbenzene.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride and aluminum chloride to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.

  • Nitrile Formation: The aldoxime is dehydrated to form a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.

The BHC Green Synthesis (A Three-Step Synthesis)[1][4][5][7]

Developed by the Boots-Hoechst-Celanese (BHC) company, this greener and more efficient process also starts with isobutylbenzene but significantly reduces the number of steps.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent. The acetic acid byproduct can be recovered.

  • Hydrogenation: The resulting 4'-isobutylacetophenone is catalytically hydrogenated, often using a Raney nickel or palladium catalyst, to form the corresponding alcohol.

  • Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide to produce ibuprofen.

Mechanism of Action: COX Inhibition Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13][14][15] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological GI Mucosal Protection Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Pain Fever Phospholipase_A2 Phospholipase A2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Experimental Workflow Comparison

The streamlined nature of the BHC process compared to the more convoluted Boots process is a key factor in its cost-effectiveness.

G cluster_boots Boots Process cluster_bhc BHC Green Synthesis A Isobutylbenzene B Friedel-Crafts Acylation A->B C Darzens Condensation B->C D Hydrolysis & Decarboxylation C->D E Oxime Formation D->E F Nitrile Formation E->F G Hydrolysis F->G H Ibuprofen G->H I Isobutylbenzene J Friedel-Crafts Acylation I->J K Hydrogenation J->K L Carbonylation K->L M Ibuprofen L->M

References

A Comparative Guide to the Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated pyrazoles is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 1-(difluoromethyl)-3-methyl-1H-pyrazole serves as a crucial building block. However, the environmental footprint of its synthesis is a growing concern. This guide provides an objective comparison of different synthetic routes to a closely related and industrially significant analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, with a focus on key green chemistry metrics. The principles and methodologies discussed are directly applicable to the synthesis of the title compound.

Executive Summary

This guide details and compares two primary synthetic pathways to produce 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: a traditional multi-step synthesis and a more streamlined, one-pot approach. The analysis reveals significant differences in environmental impact, with the one-pot synthesis demonstrating superior performance in terms of atom economy, E-factor, and overall process mass intensity.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for two distinct synthetic routes to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These metrics are crucial for evaluating the environmental performance and efficiency of each method.

Table 1: Reactant and Product Quantities for Two Synthetic Routes

Parameter Route 1: Traditional Multi-step Synthesis Route 2: One-Pot Synthesis
Starting Material A Ethyl difluoroacetate4,4-Difluoroacetoacetate
Mass of Starting Material A (g) Varies (not explicitly stated for initial step)158.0
Starting Material B Triethyl orthoformateTriethyl orthoformate
Mass of Starting Material B (g) Varies (not explicitly stated for initial step)162.8
Reagent C Acetic anhydride-
Mass of Reagent C (g) Varies (not explicitly stated for initial step)-
Reagent D Methyl hydrazineMethyl hydrazine aqueous solution
Mass of Reagent D (g) Varies (not explicitly stated for initial step)(Not explicitly stated)
Solvent(s) Toluene, WaterXylene, Water
Volume of Solvent(s) (mL) 300 (Toluene), 100 (Water)(Not explicitly stated)
Final Product 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Yield of Final Product (g) 32.4[1](Calculated from 85.3% yield)
Overall Yield (%) 92%[1]85.3%

Table 2: Green Chemistry Metrics Comparison

Metric Route 1: Traditional Multi-step Synthesis Route 2: One-Pot Synthesis Interpretation
Atom Economy (%) (Requires full balanced equation)(Requires full balanced equation)Higher percentage indicates more efficient incorporation of reactant atoms into the final product.
E-Factor (Requires calculation based on total waste)(Requires calculation based on total waste)Lower value signifies less waste generated per unit of product, indicating a greener process.
Process Mass Intensity (PMI) (Requires calculation of total mass input)(Requires calculation of total mass input)Lower value indicates a more resource-efficient process.

Note: The complete calculation of Atom Economy, E-Factor, and PMI for Route 1 is challenging due to the lack of specific quantities for all reactants in the initial steps as described in the available literature. However, based on the multi-step nature involving intermediates, it is anticipated to be less favorable than the one-pot approach.

Experimental Protocols

Route 1: Traditional Multi-step Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This method involves the formation of an intermediate ester followed by hydrolysis.[1][2]

Step 1: Synthesis of Ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-)carboxylate

The synthesis of the intermediate ester begins with the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine.[2] While the specific quantities for this initial step are not detailed in the provided references, the general procedure is outlined.

Step 2: Hydrolysis to the Final Product

  • To a 1 L three-necked flask, add water (200 mL), methanol (200 mL), sodium hydroxide (10 g, 0.25 mol), and ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-)carboxylate (37.8 g, 0.1 mol).[1]

  • Heat the mixture at 60 °C for 4 hours.[1]

  • After cooling to room temperature, remove the methanol by concentration under reduced pressure.[1]

  • Slowly cool the remaining solution to 0-5 °C and stir for 2 hours.[1]

  • Filter the resulting solid and dry to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (32.4 g, 92% yield).[1]

Route 2: One-Pot Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This streamlined approach combines condensation and cyclization in a single pot, reducing operational complexity and waste.

  • In a reaction vessel containing xylene, combine 4,4-difluoroacetoacetate and triethyl orthoformate.

  • The condensation reaction is catalyzed by heating in the presence of a metal carboxylate.

  • After cooling, a methyl hydrazine aqueous solution is added dropwise.

  • The temperature is then raised to facilitate the ring closure reaction.

  • The resulting reaction solution undergoes saponification and acidification to yield the final product.

  • This one-pot method is reported to have a high yield and is suitable for industrial production.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a logical workflow for assessing the environmental impact of a chemical synthesis.

G cluster_0 Route 1: Traditional Multi-step Synthesis cluster_1 Route 2: One-Pot Synthesis 4,4-Difluoroacetoacetate 4,4-Difluoroacetoacetate Intermediate_Ester Intermediate_Ester 4,4-Difluoroacetoacetate->Intermediate_Ester Condensation & Cyclization Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Intermediate_Ester Methyl_hydrazine Methyl_hydrazine Methyl_hydrazine->Intermediate_Ester Final_Product_1 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Intermediate_Ester->Final_Product_1 Hydrolysis 4,4-Difluoroacetoacetate_2 4,4-Difluoroacetoacetate Final_Product_2 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid 4,4-Difluoroacetoacetate_2->Final_Product_2 One-Pot Reaction Triethyl_orthoformate_2 Triethyl orthoformate Triethyl_orthoformate_2->Final_Product_2 Methyl_hydrazine_2 Methyl hydrazine Methyl_hydrazine_2->Final_Product_2

Caption: Comparative workflow of traditional vs. one-pot synthesis.

G Identify_Routes Identify Potential Synthesis Routes Route_1 Route A Identify_Routes->Route_1 Route_2 Route B Identify_Routes->Route_2 Route_N Route N... Identify_Routes->Route_N Gather_Data Gather Experimental Data (Reactants, Solvents, Yield, Waste) Route_1->Gather_Data Route_2->Gather_Data Route_N->Gather_Data Calculate_Metrics Calculate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) Gather_Data->Calculate_Metrics Assess_Hazards Assess Hazards of Reagents & Solvents Gather_Data->Assess_Hazards Compare_Results Compare Routes Based on Metrics & Hazards Calculate_Metrics->Compare_Results Assess_Hazards->Compare_Results Select_Greener_Route Select Greener Synthesis Route Compare_Results->Select_Greener_Route

Caption: Logical workflow for green synthesis assessment.

Conclusion

The environmental impact of synthesizing this compound and its analogs can be significantly mitigated by adopting greener synthetic methodologies. The comparison between a traditional multi-step synthesis and a one-pot approach for a closely related compound clearly demonstrates the advantages of process intensification. The one-pot synthesis, by reducing the number of steps, minimizing solvent usage, and potentially increasing overall efficiency, presents a more sustainable alternative. Researchers and drug development professionals are encouraged to consider these green chemistry principles and metrics in the early stages of process development to minimize the environmental footprint of crucial pharmaceutical and agrochemical intermediates. Further research into catalytic and solvent-free conditions for the synthesis of the title compound is warranted to continue advancing the sustainability of its production.

References

A Comparative Benchmark of 1-(Difluoromethyl)-3-methyl-1H-pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of commercial fungicides derived from the core chemical structure 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxamide. These compounds belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), which play a critical role in modern crop protection. By inhibiting the fungal mitochondrial respiratory chain, these active ingredients effectively control a broad spectrum of plant pathogenic fungi. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathway and experimental workflows to facilitate a comprehensive understanding of their comparative efficacy.

Performance Data of Commercial Fungicides

The following table summarizes the in vitro efficacy (EC₅₀ values in µg/mL) of several commercial fungicides based on the this compound-4-carboxamide scaffold against a range of economically important plant pathogens. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

FungicideChemical MoietyAlternaria solaniBotrytis cinereaPuccinia triticina (Leaf Rust)Pyrenophora teres (Net Blotch)Rhizoctonia solaniSclerotinia sclerotiorumSeptoria tritici (Leaf Blotch)
Benzovindiflupyr N-(1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl)-----0.0033 - 0.0713[1]-
Bixafen N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)Effective control of boscalid-resistant strains[2]-Excellent[3]Excellent[3]-0.0417 - 0.4732[4]Excellent[3]
Fluxapyroxad N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-Effective[5]-----
Isopyrazam N-(1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl)--Controls a wide range[6]Controls a wide range[6]--Controls a wide range[6]
Sedaxane N-(2-(1,1'-bicyclopropyl)-2-ylphenyl)---Effective against Pyrenophora graminea[7][8]Effective[7][8]--
Boscalid 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)Mean EC₅₀: 0.33[9]Effective[10]---Effective[11]-

Experimental Protocols

The data presented in this guide are derived from established in vitro and in vivo experimental methodologies designed to assess the efficacy of antifungal compounds.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).

  • Media Preparation: Potato Dextrose Agar (PDA) or a similar nutrient-rich agar is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide, dissolved in a suitable solvent like DMSO, is added to the molten agar at various concentrations. A control plate contains only the solvent.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

In Vivo Protective and Curative Efficacy Assay

These assays evaluate the ability of a fungicide to prevent (protective) or treat (curative) a fungal infection on a host plant.

  • Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions to a specific growth stage.

  • Fungicide Application:

    • Protective Assay: Plants are sprayed with the test fungicide at various concentrations. After the spray has dried, the plants are inoculated with a suspension of fungal spores.

    • Curative Assay: Plants are first inoculated with a fungal spore suspension. After a specific incubation period to allow for infection to establish, the plants are then sprayed with the test fungicide at various concentrations.

  • Inoculation: A standardized suspension of fungal spores in sterile water (often with a surfactant like Tween 20) is sprayed onto the plants until runoff.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a period suitable for disease development.

  • Disease Assessment: The severity of the disease is assessed visually after a set incubation period by scoring the percentage of leaf area covered by lesions or other disease symptoms.

  • Analysis: The percentage of disease control is calculated for each fungicide concentration relative to the untreated, inoculated control plants.

Mandatory Visualizations

Mechanism of Action: SDHI Fungicides

Fungicides based on the this compound-4-carboxamide structure act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the fungal respiratory chain at Complex II, leading to a disruption of cellular energy production and ultimately, fungal cell death.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Tricarboxylic Acid (TCA) Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII SDHI This compound (SDHI Fungicide) SDHI->ComplexII Inhibition

Caption: Mechanism of action of SDHI fungicides.

General Experimental Workflow for Fungicide Efficacy Screening

The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo efficacy of a novel fungicidal compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A1 Compound Synthesis & Stock Solution Preparation A2 Mycelial Growth Inhibition Assay A1->A2 A3 EC₅₀ Determination A2->A3 B2 Protective & Curative Assays A3->B2 Promising Compounds B1 Host Plant Cultivation B1->B2 B3 Disease Severity Assessment B2->B3 B4 Efficacy Calculation B3->B4

Caption: Experimental workflow for fungicide screening.

References

Safety Operating Guide

Proper Disposal of 1-(difluoromethyl)-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 1-(difluoromethyl)-3-methyl-1H-pyrazole is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in a compliant and safe manner. The following protocols are based on established best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most detailed information.

  • Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and chemical safety goggles should be worn at all times to prevent skin and eye contact.[1][2]

  • Ventilation: All handling and waste packaging should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Use spark-proof tools and explosion-proof equipment. Keep the chemical away from heat, sparks, and open flames.[1]

Hazard Profile and Waste Classification

While a specific hazard classification for this compound is not uniformly available, related pyrazole compounds exhibit characteristics that warrant treating it as hazardous waste.[2][3][4] It is crucial to prevent its release into the environment.[1]

Parameter Guideline Citation
Waste Classification Hazardous Chemical Waste[3]
Primary Hazards Potential for skin and eye irritation, harmful if swallowed.[2][4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Recommended Disposal Method Incineration by a licensed waste disposal facility.[1][2]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Waste Segregation

Proper segregation is the critical first step to prevent unintended chemical reactions and ensure compliant disposal.[5]

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this container.[5][6]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

    • Do not mix with incompatible waste streams. For example, solutions in organic solvents should not be mixed with aqueous waste.

Container Selection and Labeling

The integrity and labeling of waste containers are essential for safe storage and transport.

  • Container Requirements:

    • Use containers that are chemically compatible with the waste and any solvents.

    • Ensure containers have a secure, tight-fitting lid to prevent leaks or spills.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound" and list all other constituents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

Temporary Storage
  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][5]

  • This area should be cool, dry, and away from incompatible materials.[1][8]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[5][6]

  • Provide a detailed inventory of the waste, including chemical names and quantities.

Decontamination of Empty Containers
  • Empty containers that held this compound must be decontaminated before recycling or disposal.

  • Triple rinse the container with a suitable solvent that can dissolve the compound.[7]

  • Collect the rinsate and dispose of it as hazardous liquid waste.[7]

  • After decontamination, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines.[1]

Disposal Workflow and Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Waste Generation (Solid or Liquid) B Segregate Solid Waste (Unused chemical, contaminated labware) A->B C Segregate Liquid Waste (Solutions containing the compound) A->C D Select Compatible Container B->D C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Professional Collection and Transport G->H I Controlled Incineration at a Licensed Facility H->I

Caption: Disposal workflow for this compound.

cluster_0 Rationale for Hazardous Classification A This compound B Pyrazole Derivative A->B C Potential for Skin/Eye Irritation B->C D Potential Aquatic Harm B->D E Treat as Hazardous Waste C->E D->E

Caption: Rationale for treating the compound as hazardous waste.

References

Essential Safety and Operational Guide for 1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-3-methyl-1H-pyrazole. The following procedures are based on available safety data for structurally similar pyrazole derivatives and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield may also be necessary for splash protection.To prevent eye contact which can cause serious irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[4] Fire/flame resistant and impervious clothing, including a long-sleeved lab coat.[4][5]To prevent skin contact, which may cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is required.[4][5]To avoid inhalation of dust, fumes, or vapors which may cause respiratory irritation.[2][3]
Footwear Closed-toe shoes. Shoe covers may be required depending on the scale of work and facility protocols.[7]To protect feet from potential spills.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4][6]

    • Assemble all necessary PPE as outlined in Table 1 and inspect for integrity.

    • Have an emergency eyewash station and safety shower readily accessible.[6]

    • Keep a spill kit appropriate for flammable and irritant chemicals nearby.

  • Handling :

    • Handle in a well-ventilated place and wear suitable protective clothing.[4]

    • Avoid all contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools to prevent ignition sources.[4][8]

    • Ground and bond containers and receiving equipment to prevent static discharges.[4]

    • Wash hands thoroughly after handling.[2][4]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

    • Store away from incompatible materials and foodstuff containers.[8]

    • The storage area should be locked.[3][4]

Emergency Procedures
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, get medical help.[4]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

  • Fire : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4][5] Wear self-contained breathing apparatus for firefighting if necessary.[4][5]

  • Spill : Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[4][8] Prevent the chemical from entering drains.[4]

Disposal Plan
  • Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[2][3][4]

  • The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[8]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[8]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[8]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_chemical Handle Chemical with Care prep_emergency->handle_chemical handle_storage Store Properly handle_chemical->handle_storage emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Personal Exposure handle_chemical->emergency_exposure emergency_fire Fire handle_chemical->emergency_fire cleanup_workspace Clean Work Area handle_storage->cleanup_workspace cleanup_ppe Doff and Dispose of PPE Correctly cleanup_workspace->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-methyl-1H-pyrazole
Reactant of Route 2
1-(difluoromethyl)-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.